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Foundational

The Epigenetic Impact of Histone H2A C-Terminal Tail Clipping: Mechanisms, Workflows, and the Role of Histone-H2A-(107-122)-Ac-OH

Target Audience: Researchers, Analytical Scientists, and Epigenetic Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary While the N-terminal tails of core histones are...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Epigenetic Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

While the N-terminal tails of core histones are universally recognized as the primary platforms for epigenetic post-translational modifications (PTMs), the C-terminal tail of Histone H2A remains a unique and highly specialized regulatory domain. Protruding from the nucleosome core particle, the H2A C-terminus governs chromatin breathability, nucleosome mobility, and the docking of linker histone H1[1].

Recent advances in epigenetic toxicology have identified histone tail clipping —the irreversible proteolytic or hydrolytic truncation of histone tails—as a radical mechanism of transcriptional deregulation[2]. Specifically, exposure to carcinogenic Nickel (Ni²⁺) induces a highly specific, non-enzymatic hydrolytic cleavage of the H2A C-terminal tail[3].

This whitepaper explores the structural consequences of H2A C-tail clipping, the biophysics of the Ni(II)-induced cleavage pathway, and provides field-proven, self-validating analytical workflows utilizing the synthetic peptide standard Histone-H2A-(107-122)-Ac-OH to quantify these epigenetic events in drug development and toxicological screening.

Mechanistic Pathway: The ESHH Motif and Ni(II)-Induced Hydrolysis

The synthetic peptide Histone-H2A-(107-122)-Ac-OH (MW: 1762.1 Da) consists of the sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH[4].

To the untrained eye, this is simply a peptide fragment. However, from an application and structural biology perspective, this specific sequence represents the exact neo-C-terminus of the truncated Histone H2A core following Ni(II)-induced cleavage[5].

The Causality of Cleavage

Why does Nickel specifically cleave Histone H2A and not other core histones? The causality lies in coordination chemistry. The native H2A C-terminal tail contains a highly specific tetrapeptide motif: ESHH (Glu-Ser-His-His, residues 121-124).

  • Coordination: Ni²⁺ ions infiltrate the nucleus and form a square-planar complex of octahedral geometry with the ESHH motif, binding through the carboxylate group of the Glutamic acid side chain and the imidazole nitrogens of the two Histidine residues[5].

  • Hydrolysis: This specific steric arrangement acts as a localized "metal-protease," drastically lowering the activation energy required to hydrolyze the peptide bond between Glu121 and Ser122 (often numbered Glu122-Ser123 depending on the inclusion of the initiator methionine)[3].

  • Truncation: The cleavage releases a highly basic C-terminal octapeptide (SHHKAKGK), leaving behind a truncated H2A core that ends exactly at the Threonine-Glutamic Acid sequence—perfectly mirrored by the Histone-H2A-(107-122)-Ac-OH standard[6].

Pathway N1 Intact Chromatin (Full-Length H2A 1-129) N3 Coordination at ESHH Motif (Residues 121-124) N1->N3 N2 Ni(II) Cellular Influx (Carcinogenic Exposure) N2->N3 N4 Hydrolytic Cleavage (Glu121 - Ser122 Bond) N3->N4 N5 Truncated H2A Core (Neo-C-Terminus: 107-122) N4->N5 N6 Released Octapeptide (SHHKAKGK) N4->N6 N7 Loss of Linker H1 Binding & Chromatin Decondensation N5->N7 N8 Transcriptional Deregulation (Epigenetic Toxicity) N7->N8

Fig 1. Mechanistic pathway of Ni(II)-induced Histone H2A C-terminal tail clipping.

Structural and Epigenetic Consequences

The loss of the C-terminal octapeptide is not merely a structural anomaly; it is a profound epigenetic event. The missing residues contain critical basic amino acids (Lysines and Histidines) that normally anchor the H2A tail to the linker DNA and facilitate the binding of the linker histone H1[7].

By summarizing the biophysical data, we can clearly observe the functional collapse of the nucleosome's higher-order regulatory mechanisms when the tail is clipped:

Table 1: Biophysical and Epigenetic Properties of Intact vs. Truncated Histone H2A

Biophysical PropertyIntact H2A (Residues 1-129)Truncated H2A (Residues 1-122)Epigenetic Consequence
Linker DNA Interaction High affinity electrostatic bindingSeverely attenuatedIncreased chromatin "breathability" and relaxation
Histone H1 Binding Forms stable chromatosome complexBinding module lostDisruption of higher-order (30nm) chromatin folding
ISWI Remodeling Kinetics Baseline, controlled slidingDrastically acceleratedAberrant nucleosome repositioning and instability
Cellular Homeostasis Stable under physiological conditionsHighly vulnerable to stressAltered gene expression; implicated in carcinogenesis

Data synthesized from established chromatin dynamics studies[1],[7].

Analytical Workflow: Quantifying H2A Clipping

To study this epigenetic toxicity or screen for drugs that might stabilize the nucleosome, researchers must accurately quantify the ratio of intact to clipped H2A.

Why use Histone-H2A-(107-122)-Ac-OH? In mass spectrometry, absolute quantification requires a highly pure, stable reference standard. We specifically utilize the N-acetylated version of this peptide (Ac-OH) because the N-acetylation neutralizes the positive charge of the free amine. This mimics the continuous amide backbone of the native histone protein, preventing anomalous electrospray ionization (ESI) efficiencies and ensuring the standard behaves identically to the endogenous neo-C-terminus during LC-MS/MS[4].

Experimental Protocol: Isotope-Dilution PRM LC-MS/MS

This protocol represents a self-validating system. By including a heavy-isotope spiked standard and a non-coordinating metal control, we eliminate false positives caused by spontaneous degradation or matrix suppression.

Step 1: Nucleosome Isolation & in vitro Challenge

  • Isolate mononucleosomes from the target cell line using Micrococcal Nuclease (MNase) digestion.

  • Resuspend in a non-chelating buffer (e.g., 20 mM HEPES, pH 7.4). Crucial: Do not use EDTA or EGTA, as these will sequester the metal ions and abolish the reaction.

  • Challenge the nucleosomes with 1 mM NiCl₂ for 16 hours at 37°C.

  • Self-Validation Control: Run a parallel reaction using 1 mM MgCl₂. Mg²⁺ cannot form the required square-planar complex at the ESHH motif; therefore, any clipping observed here indicates background protease contamination, not metal-induced hydrolysis.

Step 2: Middle-Down Proteolysis

  • Quench the reaction by adding 5 mM EDTA.

  • Digest the sample using Endoproteinase Arg-C . Causality Check: We deliberately avoid Trypsin. Trypsin cleaves at Lysine and Arginine. Because the 107-122 sequence contains a Pro-Lys-Lys-Thr-Glu motif, Trypsin would shatter our target analyte into undetectable fragments. Arg-C preserves the Lysine-rich C-terminal tail, allowing us to detect the intact 107-122 neo-C-terminus.

Step 3: Heavy Standard Spike & LC-MS/MS

  • Spike the digested sample with 50 fmol of a heavy-isotope labeled version of Histone-H2A-(107-122)-Ac-OH (e.g., ¹³C/¹⁵N-labeled Leucine/Valine).

  • Analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Parallel Reaction Monitoring (PRM) targeting the specific precursor-to-product ion transitions of the 107-122 peptide.

  • Calculate the absolute concentration of clipped H2A by integrating the area under the curve (AUC) of the endogenous peptide against the heavy spiked standard.

Workflow W1 1. Chromatin Isolation W2 2. Ni(II) in vitro Challenge W1->W2 W3 3. Arg-C Proteolysis W2->W3 W4 4. Spike Heavy 107-122 Standard W3->W4 W5 5. PRM LC-MS/MS Quantification W4->W5

Fig 2. Isotope-dilution LC-MS/MS workflow for quantifying H2A clipping using the 107-122 standard.

Conclusion & Future Perspectives

Histone tail clipping represents a paradigm shift in our understanding of epigenetics. It proves that chromatin regulation is not solely governed by reversible enzymatic additions (like methylation or acetylation), but also by irreversible structural truncations[5].

The use of highly characterized synthetic peptides like Histone-H2A-(107-122)-Ac-OH bridges the gap between theoretical structural biology and applied analytical chemistry. By establishing robust, targeted mass spectrometry workflows, drug development professionals can now accurately quantify epigenetic toxicity, screen for protective chromatin-stabilizing agents, and develop novel biomarkers for heavy metal exposure and subsequent neoplastic transformation.

References

  • Vogler, C., et al. (2010). "Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding". PLOS Genetics. URL: [Link]1],[7]

  • Bal, W., et al. (2000). "Ni(II) Specifically Cleaves the C-Terminal Tail of the Major Variant of Histone H2A and Forms an Oxidative Damage-Mediating Complex with the Cleaved-Off Octapeptide". Chemical Research in Toxicology. URL: [Link]3]

  • Yi, J., & Kim, J. (2018). "Histone tail cleavage as a novel epigenetic regulatory mechanism for gene expression". BMB Reports. URL: [Link]2]

  • Zito, A., et al. (2021). "The Expanding Constellation of Histone Post-Translational Modifications in the Epigenetic Landscape". MDPI Cells. URL: [Link]5]

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Exploratory

Unlocking Chromatin Dynamics: A Technical Guide to Histone-H2A-(107-122)-Ac-OH and its Role in DNA Modification

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The intricate packaging of eukaryotic DNA into chromatin presents a dynamic barrier to nuclear pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The intricate packaging of eukaryotic DNA into chromatin presents a dynamic barrier to nuclear processes. Post-translational modifications (PTMs) of histones are a primary mechanism for modulating chromatin structure and function. This guide provides an in-depth technical exploration of a specific synthetic peptide, Histone-H2A-(107-122)-Ac-OH, corresponding to an acetylated segment of the C-terminal tail of histone H2A. We will delve into the theoretical framework underpinning its potential effects on DNA modification, grounded in the established roles of the H2A C-terminus and histone acetylation. Furthermore, this document offers detailed, field-proven experimental protocols to empower researchers to investigate the functional consequences of this specific modification.

Introduction: The Significance of the Histone H2A C-Terminal Tail

The nucleosome, the fundamental repeating unit of chromatin, consists of DNA wrapped around an octamer of four core histone proteins: H2A, H2B, H3, and H4. While the N-terminal tails of histones have been extensively studied as hubs for PTMs, the C-terminal tail of histone H2A possesses unique regulatory functions.[1][2] Unlike the other core histones, H2A has a flexible C-terminal extension that protrudes from the nucleosome core particle near the DNA entry/exit site.[1][3] This strategic positioning allows it to play a pivotal role in:

  • Chromatin Structure and Dynamics: The H2A C-terminal tail contributes to the overall stability of the nucleosome.[1][2]

  • Protein-Protein Interactions: It serves as a docking site for other chromatin-associated proteins, including the linker histone H1, which is crucial for the formation of higher-order chromatin structures.[1][3][4]

  • Regulation of Chromatin Remodelers: The tail is essential for the efficient activity of certain chromatin remodeling enzymes.[1][2]

The amino acid sequence from 107 to 122 of histone H2A lies within this critical C-terminal region. The synthetic peptide Histone-H2A-(107-122)-Ac-OH, with the sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH, allows for the isolated study of an acetylated portion of this tail.

The Role of Acetylation in DNA Modification: A Mechanistic Overview

Histone acetylation, the addition of an acetyl group to lysine residues, is a hallmark of transcriptionally active chromatin. This modification is dynamically regulated by histone acetyltransferases (HATs) and histone deacetylases (HDACs). The primary mechanisms by which acetylation influences DNA modification include:

  • Charge Neutralization: The addition of an acetyl group neutralizes the positive charge of the lysine side chain. This is thought to weaken the electrostatic interactions between the histone tails and the negatively charged DNA backbone, leading to a more relaxed or "open" chromatin conformation.[5] This increased accessibility allows transcription factors and the transcriptional machinery to bind to DNA more readily.

  • Recruitment of Effector Proteins: Acetylated lysine residues are recognized and bound by specific protein domains, most notably the bromodomain. Bromodomain-containing proteins are often components of larger complexes involved in chromatin remodeling and transcriptional activation.

Therefore, the presence of an acetyl group on the Histone-H2A-(107-122) peptide suggests a potential role in promoting a more accessible chromatin state, thereby influencing gene expression.

Investigating the Effects of Histone-H2A-(107-122)-Ac-OH: Experimental Workflows

To elucidate the specific functions of this acetylated peptide, a series of robust in vitro and in vivo experiments can be employed. The following section provides detailed protocols and the rationale behind each step.

Workflow for In Vitro Reconstitution of Modified Nucleosomes

This workflow is fundamental for creating a controlled system to study the direct biophysical and enzymatic consequences of the H2A-(107-122)-Ac-OH modification.

InVitroReconstitution cluster_0 Step 1: Histone Preparation cluster_1 Step 2: Nucleosome Assembly cluster_2 Step 3: Downstream Analysis H2A_peptide Synthesize/Purchase Histone-H2A-(107-122)-Ac-OH Ligation Ligate H2A-(107-122)-Ac-OH to truncated H2A H2A_peptide->Ligation Peptide Ligation Recombinant_Histones Express & Purify Recombinant H2A, H2B, H3, H4 Recombinant_Histones->Ligation Truncated H2A Octamer_Folding Refold Histones into Octamers Ligation->Octamer_Folding Modified H2A Chromatin_Assembly Assemble Nucleosomes on DNA Template Octamer_Folding->Chromatin_Assembly Modified Octamer MNase_Seq MNase Digestion Assay Chromatin_Assembly->MNase_Seq IVT In Vitro Transcription Chromatin_Assembly->IVT Remodeling_Assay Chromatin Remodeling Assay Chromatin_Assembly->Remodeling_Assay

Caption: Workflow for in vitro analysis of modified histones.

Causality: This protocol creates a defined chromatin template where the only variable is the presence of the acetylated H2A C-terminal peptide. This allows for the direct assessment of its impact on chromatin structure and function, eliminating the complexity of the cellular environment.

Methodology:

  • Preparation of Modified Histone H2A:

    • Synthesize or procure high-purity Histone-H2A-(107-122)-Ac-OH peptide.

    • Express and purify recombinant human histone H2A lacking the C-terminal tail (amino acids 107-129).

    • Chemically ligate the synthetic acetylated peptide to the truncated H2A protein. This can be achieved through techniques like native chemical ligation.

    • Purify the full-length, modified H2A protein using chromatography.

  • Histone Octamer Reconstitution:

    • Combine equimolar amounts of the modified H2A with recombinant H2B, H3, and H4 in a high-salt buffer (e.g., 2 M NaCl).

    • Dialyze the histone mixture against a series of decreasing salt concentration buffers to facilitate the stepwise assembly of the histone octamer.

    • Purify the reconstituted octamers using size-exclusion chromatography.

  • Chromatin Assembly:

    • Use a defined DNA template, such as a plasmid containing a specific gene promoter or a tandem array of nucleosome positioning sequences.

    • Combine the DNA template with the purified modified histone octamers.

    • Assemble nucleosomes by salt dialysis, gradually decreasing the salt concentration to allow the octamers to deposit onto the DNA.

Assessing the Impact on Chromatin Structure: Micrococcal Nuclease (MNase) Digestion Assay

Causality: MNase preferentially digests the linker DNA between nucleosomes. A more open or accessible chromatin structure will result in increased sensitivity to MNase digestion. This assay directly tests the hypothesis that acetylation of the H2A C-terminal tail leads to a more relaxed chromatin fiber.

Methodology:

  • Incubation with MNase:

    • Aliquot the reconstituted chromatin from Protocol 1.

    • Add varying concentrations of Micrococcal Nuclease (e.g., 0.01 to 1 U/µg of DNA).

    • Incubate at 37°C for a fixed time (e.g., 5 minutes).

  • Reaction Quenching and DNA Purification:

    • Stop the reaction by adding EDTA to chelate the Ca2+ required for MNase activity.

    • Treat the samples with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA fragments using a standard phenol-chloroform extraction or a commercial DNA purification kit.

  • Analysis:

    • Resolve the DNA fragments on a 1.5% agarose gel.

    • Visualize the DNA using a fluorescent dye (e.g., ethidium bromide or SYBR Green).

    • A "ladder" of DNA fragments corresponding to mononucleosomes, dinucleosomes, etc., will be visible. Increased digestion at lower MNase concentrations in the presence of the acetylated peptide would indicate a more open chromatin structure.

Evaluating the Effect on Transcription: In Vitro Transcription (IVT) Assay

Causality: If the acetylated H2A peptide promotes a more open chromatin structure, it should lead to increased transcriptional output from a chromatinized template. This assay directly measures the functional consequence of the modification on gene expression.

Methodology:

  • Template Preparation:

    • Use the chromatin templates reconstituted in Protocol 1, containing a promoter driving a reporter gene (e.g., luciferase or a G-less cassette).

  • Transcription Reaction:

    • Incubate the chromatin templates with a nuclear extract (as a source of transcription factors and RNA polymerase II) or a purified transcription system.

    • Add ribonucleotides (ATP, CTP, UTP, and [α-32P]GTP for radioactive detection, or use a non-radioactive method).

    • Incubate at 30°C for 30-60 minutes to allow transcription to occur.

  • RNA Purification and Analysis:

    • Stop the reaction and purify the newly synthesized RNA.

    • Analyze the transcripts by denaturing polyacrylamide gel electrophoresis and autoradiography (for radioactive labeling) or by quantitative RT-PCR.

    • An increase in the amount of transcript produced from the template containing the acetylated H2A peptide would indicate a positive effect on transcription.

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be summarized in tables.

Experiment Condition Parameter Measured Expected Outcome for H2A-(107-122)-Ac-OH
MNase Digestion Increasing MNase ConcentrationDNA fragment size distributionIncreased proportion of mononucleosomes at lower MNase concentrations
In Vitro Transcription Chromatin TemplateRelative transcript abundanceHigher transcript levels compared to unmodified control
Protein Pulldown Bait PeptideIdentity and abundance of interacting proteinsEnrichment of bromodomain-containing proteins

Probing In Vivo Relevance: Cellular Studies

While in vitro assays provide mechanistic insights, cellular studies are crucial for validating the physiological relevance of the H2A-(107-122)-Ac modification.

Workflow for Cellular Analysis

InVivoAnalysis cluster_0 Step 1: Cellular Manipulation cluster_1 Step 2: Chromatin Analysis cluster_2 Step 3: Data Integration Cell_Transfection Transfect cells with FLAG-tagged H2A constructs (WT vs. K->Q mutant) Cell_Culture Culture and harvest cells Cell_Transfection->Cell_Culture ChIP_Seq Chromatin Immunoprecipitation (ChIP-seq) with anti-FLAG Cell_Culture->ChIP_Seq RNA_Seq RNA Sequencing Cell_Culture->RNA_Seq Data_Analysis Integrate ChIP-seq and RNA-seq data ChIP_Seq->Data_Analysis RNA_Seq->Data_Analysis

Caption: Workflow for in vivo analysis of H2A C-terminal acetylation.

Causality: This protocol allows for the genome-wide mapping of the localization of H2A with a mimetic of C-terminal acetylation. By comparing this to the localization of wild-type H2A, we can identify genomic regions where this modification may be enriched.

Methodology:

  • Cell Line Engineering:

    • Generate stable cell lines expressing FLAG-tagged wild-type histone H2A and a mutant H2A where key lysine residues in the 107-122 region are replaced with glutamine (to mimic the charge of acetylation).

  • Cross-linking and Chromatin Preparation:

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and isolate the nuclei.

    • Fragment the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion (e.g., MNase).[6][7]

  • Immunoprecipitation:

    • Incubate the chromatin with an anti-FLAG antibody conjugated to magnetic beads.

    • Wash the beads to remove non-specifically bound chromatin.

  • Elution and DNA Purification:

    • Elute the immunoprecipitated chromatin from the beads.

    • Reverse the cross-links by heating in the presence of high salt.

    • Purify the DNA.

  • Analysis:

    • Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR) or perform high-throughput sequencing (ChIP-seq) to map the genome-wide distribution.

Conclusion and Future Directions

The synthetic peptide Histone-H2A-(107-122)-Ac-OH provides a powerful tool to dissect the specific role of acetylation within the C-terminal tail of histone H2A. The experimental framework outlined in this guide offers a systematic approach to characterizing its impact on chromatin structure, transcription, and protein interactions. Future studies could expand upon this by investigating the interplay of this acetylation with other PTMs on the H2A tail and other histones, further unraveling the complexity of the histone code in regulating DNA modification and gene expression.

References

  • Vogler, C., et al. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. PLoS Genetics. [Link]

  • Kimura, H., et al. (2007). Histone H2A mobility is regulated by its tails and acetylation of core histone tails. Genes to Cells. [Link]

  • Correlating histone acetylation with nucleosome core particle dynamics and function. (2023). PNAS. [Link]

  • A Non-Isotopic In Vitro Assay for Histone Acetylation. (2008). Journal of Visualized Experiments. [Link]

  • Griesenauer, J., & Grummt, I. (2014). Nucleosome Positioning Assay. Bio-protocol. [Link]

  • Vogler, C., et al. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. PLOS Genetics. [Link]

  • Vogler, C., et al. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. ResearchGate. [Link]

  • Simpson, R. T. (1981). Effect of histone acetylation on structure and in vitro transcription of chromatin. Cold Spring Harbor Symposia on Quantitative Biology. [Link]

  • Vogler, C., et al. (2010). Histone H2A C-terminus regulates chromatin dynamics, remodeling, and histone H1 binding. PLoS Genetics. [Link]

  • Osakabe, A., et al. (2018). Histone H2A variants confer specific properties to nucleosomes and impact on chromatin accessibility. Nucleic Acids Research. [Link]

  • Downs, J. A. (2017). The tale of a tail: histone H4 acetylation and the repair of DNA breaks. Philosophical Transactions of the Royal Society B: Biological Sciences. [Link]

  • Ausio, J., & van Holde, K. E. (1986). Role of Histone N-Terminal Tails and Their Acetylation in Nucleosome Dynamics. Biochemistry. [Link]

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Foundational

Unlocking Chromatin Dynamics: A Technical Guide to the Histone H2A (107-122) Docking Domain and Its Protein Interactome

Executive Summary & Structural Context In the realm of chromatin biology, the nucleosome core particle is not merely a static spool for DNA, but a highly dynamic signaling hub. The synthetic peptide Histone-H2A-(107-122)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

In the realm of chromatin biology, the nucleosome core particle is not merely a static spool for DNA, but a highly dynamic signaling hub. The synthetic peptide Histone-H2A-(107-122)-Ac-OH (Sequence: Ac-GVLPNIQAVLLPKKTE-OH, MW: 1762.1 Da) represents a highly conserved, structurally critical junction within this complex[1].

Spanning residues 107 to 122 of canonical Histone H2A, this sequence bridges two distinct topological features:

  • The Distal Docking Domain (Residues 107–114: GVLPNIQA) : The H2A docking domain provides the primary interaction surface between the H2A-H2B dimer and the (H3-H4)2 tetramer, dictating overall nucleosome stability[2].

  • The Proximal C-Terminal Tail (Residues 115–122: VLLPKKTE) : This unstructured tail protrudes from the nucleosome core particle at the DNA entry/exit site, acting as a dynamic recognition module for higher-order chromatin regulators[3].

Understanding the interactome of this specific peptide fragment is critical for developing targeted epigenetic therapeutics, as disruptions in this region fundamentally alter nucleosome sliding, DNA accessibility, and histone exchange kinetics.

The H2A (107-122) Protein Interactome

As an application scientist, I approach the H2A docking domain as a thermodynamic binding platform. The interactions mediated by this region are highly specific and govern distinct chromatin states.

Key Interacting Partners
  • Linker Histone H1 : The H2A C-terminal tail directly binds , facilitating the compaction of chromatin into the 30-nm fiber. Deletion of this tail completely abrogates H1 binding[3].

  • Chromatin Remodelers (ISWI & RSC) : ATP-dependent remodelers rely on this region for nucleosome mobilization. The ISWI complex requires the H2A C-terminal tail for directional sliding[3], while alterations in the docking domain reduce the ability of the to remodel nucleosomes, leading to the unwrapping of ~10 bp of terminal DNA[4].

  • Histone Chaperones (MCM2 & ASF1) : During DNA replication, chaperones like interact with the H3-H4 tetramer, exploiting binding surfaces that normally contact the H2A docking domain, thereby facilitating nucleosome disassembly and reassembly at the replication fork[5].

Quantitative Impact of H2A (107-122) Interactions

Table 1: Functional Impact of H2A (107-122) Interacting Partners

Interacting Protein / ComplexInteraction Region on H2AFunctional Consequence of Binding / Disruption
(H3-H4)2 Tetramer Docking Domain (107-114)Stabilizes the histone octamer; disruption weakens dimer-tetramer affinity and destabilizes the nucleosome[2].
Linker Histone H1 C-terminal Tail (115-122)Promotes higher-order chromatin compaction; truncation prevents H1 co-immunoprecipitation[3].
ISWI Remodelers C-terminal Tail (115-122)Required for efficient ATP-dependent nucleosome sliding and spacing[3].
RSC Remodeling Complex Docking Domain (107-114)Regulates DNA unwrapping at the entry/exit site; mutations abrogate RSC-mediated mobilization[4].

Interaction Network Visualization

To conceptualize the multifaceted role of this peptide, the following diagram maps the logical relationships between the H2A (107-122) sequence and its primary binding partners.

G H2A Histone-H2A-(107-122) Ac-GVLPNIQAVLLPKKTE-OH H3H4 (H3-H4)2 Tetramer (Octamer Stability) H2A->H3H4 Residues 107-114 H1 Linker Histone H1 (Chromatin Compaction) H2A->H1 Residues 115-122 ISWI ISWI Remodelers (Nucleosome Sliding) H2A->ISWI C-terminal Tail RSC RSC Complex (DNA Unwrapping) H2A->RSC Docking Domain

Interaction network of the Histone H2A (107-122) peptide with key chromatin regulators.

Experimental Workflows: Profiling the Interactome

To study the H2A (107-122) interactome with high scientific rigor, we must deploy self-validating experimental systems. The following protocols detail an orthogonal approach: discovery via Peptide Pull-Down followed by kinetic validation via Surface Plasmon Resonance (SPR).

Protocol 1: Orthogonal Peptide Pull-Down & LC-MS/MS

Objective: Isolate and identify interacting partners of the H2A (107-122) region from nuclear extracts.

Causality & Design Choices:

  • Resin Choice : We utilize a custom C-terminal biotinylated variant of the peptide on Streptavidin magnetic beads rather than standard amine-coupling. Why? Amine coupling would react with the internal Lysines (Lys118, Lys119), destroying the native charge topology required for ISWI and H1 binding.

  • Buffer Stringency : The binding buffer is strictly maintained at 150 mM NaCl. Why? Histone interactions are highly electrostatic. Exceeding physiological salt concentrations prematurely breaks the delicate salt bridges formed between the peptide's basic residues and target proteins.

  • Self-Validation (Trustworthiness) : A parallel pull-down using a scrambled peptide sequence is mandatory. This establishes a baseline of non-specific matrix binding, ensuring that subsequent LC-MS/MS hits are driven by the specific sequence conformation of the docking domain.

Step-by-Step Methodology:

  • Functionalization : Incubate 50 µg of Biotin-Histone-H2A-(107-122) with 1 mg of Streptavidin magnetic beads in PBS for 1 hour at room temperature.

  • Lysate Preparation : Extract nuclear proteins from 107 HEK293T cells using a mild hypotonic lysis, followed by nuclear extraction in 20 mM HEPES (pH 7.9), 150 mM NaCl, 0.2 mM EDTA, 0.5% NP-40, and protease inhibitors.

  • Binding : Combine the functionalized beads with 1 mg of nuclear extract. Incubate overnight at 4°C with end-over-end rotation to capture low-abundance or transient interactors (e.g., the RSC complex).

  • Washing : Wash beads 4x with binding buffer containing 250 mM NaCl to remove weak, non-specific background proteins.

  • Elution : Elute complexes using 2x Laemmli buffer boiled at 95°C for 5 minutes, followed by tryptic digest and LC-MS/MS analysis.

Protocol 2: Surface Plasmon Resonance (SPR) Kinetic Validation

Objective: Quantify the binding affinity ( KD​ ) and real-time kinetics of the peptide with identified targets (e.g., recombinant Histone H1).

Causality & Design Choices:

  • Analyte Flow : Recombinant H1 is injected as the analyte over the immobilized peptide. Why not the reverse? Immobilizing the much larger H1 protein via random amine coupling could sterically mask its peptide-binding pocket, leading to false negatives.

Step-by-Step Methodology:

  • Immobilization : Inject Biotin-Histone-H2A-(107-122) over flow cell 2 of a Sensor Chip SA (Streptavidin) until a baseline shift of ~100 RU is achieved. Flow cell 1 is left blank as a reference.

  • Analyte Injection : Inject recombinant Histone H1 at a flow rate of 30 µL/min in running buffer (HBS-EP+) at concentrations ranging from 3.125 nM to 100 nM.

  • Measurement : Record association for 120 seconds and dissociation for 300 seconds.

  • Regeneration : Inject a 30-second pulse of 2 M NaCl to disrupt electrostatic interactions and regenerate the peptide surface for the next cycle.

  • Analysis : Fit the resulting sensograms to a 1:1 Langmuir binding model to derive kon​ , koff​ , and KD​ .

Workflow Step1 1. Peptide Immobilization Step2 2. Nuclear Lysate Incubation Step1->Step2 Step3 3. Stringent Washing Step2->Step3 Step4 4. Elution & LC-MS/MS Step3->Step4 Step5 5. SPR Kinetic Validation Step4->Step5

Self-validating workflow for profiling and validating H2A (107-122) protein interactions.

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Protocols & Analytical Methods

Method

Application Note: In Vitro Enzymatic Profiling Using Histone-H2A-(107-122)-Ac-OH

Executive Summary & Mechanistic Rationale Histone H2A is one of the five core histone proteins fundamental to packaging DNA into chromatin structures within eukaryotic cells[1]. The C-terminal tail of H2A, specifically e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Histone H2A is one of the five core histone proteins fundamental to packaging DNA into chromatin structures within eukaryotic cells[1]. The C-terminal tail of H2A, specifically encompassing residues 107-122, serves as a highly dynamic signaling hub for epigenetic regulation. This region contains critical nucleophilic residues—most notably a tandem lysine motif (Lys-Lys)—which are targeted by epigenetic writers such as Histone Acetyltransferases (HATs) and Histone Methyltransferases (HMTs) to modulate gene expression[2].

The Causality of Peptide Design:

  • N-Terminal Acetylation (Ac-): Neutralizes the positive charge of the free amine. This modification is critical because it mimics the continuous peptide backbone of the native histone protein, preventing non-physiological electrostatic interactions that could artificially skew enzyme binding kinetics.

  • Steric Freedom: Isolates the catalytic activity of the enzyme from the complex steric hindrances of full-length chromatin, allowing for precise determination of Michaelis-Menten kinetics ( Km​ , Vmax​ ) and inhibitor IC50​ values.

H2A_Signaling N1 Epigenetic Writers (e.g., HMTs, HATs) N2 Histone-H2A-(107-122) Substrate N1->N2 Catalytic Interaction N3 Modified H2A Tail (Methylated/Acetylated) N2->N3 Addition of PTMs (SAM / Ac-CoA) N4 Chromatin Remodeling & Gene Regulation N3->N4 Effector Recruitment

Epigenetic signaling pathway detailing the modification of the Histone H2A C-terminal tail.

Substrate Parameters & Quantitative Data

Proper handling of the substrate is the foundation of a reproducible assay. The peptide is highly soluble in 3[3], but dilute aqueous solutions are prone to degradation and plasticware adsorption.

Table 1: Physicochemical Properties of Histone-H2A-(107-122)-Ac-OH
ParameterSpecificationScientific Causality / Handling Note
Sequence Ac-GVLPNIQAVLLPKKTE-OHContains the target Lys-Lys motif required for enzymatic modification[2].
Molecular Weight 1762.1 g/mol Used to calculate precise molarity for Michaelis-Menten kinetics[2].
Solubility DMSO (≥176.2 mg/mL)H₂O (≥23.3 mg/mL)Expert Insight: Warm to 37°C and sonicate to disrupt hydrophobic aggregation[3].
Storage -80°C (Aliquoted)Avoid freeze-thaw cycles. Do not store in highly dilute working concentrations[3].

Self-Validating Assay Design: Universal HMT Luminescence Assay

To ensure maximum trustworthiness, this protocol utilizes a Universal S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) conversion assay.

  • Why this method? It detects the universal SAH byproduct of methylation, eliminating the need for modification-specific antibodies which suffer from batch-to-batch variability.

  • Self-Validation System: The assay strictly requires three internal controls: a Positive Control (Max signal), a No-Enzyme Control (NEC) (Background noise baseline), and a Reference Inhibitor Control (RIC) (Validates pharmacological sensitivity and establishes the Z'-factor).

Workflow S1 Step 1 Peptide Preparation S2 Step 2 Enzyme & Cofactor S1->S2 S3 Step 3 Incubation (37°C) S2->S3 S4 Step 4 SAH Detection S3->S4 S5 Step 5 Luminescence Readout S4->S5

Step-by-step workflow for the in vitro universal methyltransferase assay.

Step-by-Step Methodology

Phase 1: Reagent Preparation
  • Peptide Reconstitution: Dissolve lyophilized Histone-H2A-(107-122)-Ac-OH in 100% anhydrous DMSO to yield a 10 mM stock.

    • Causality: DMSO ensures complete solubilization of the hydrophobic valine/leucine-rich stretches.

  • Sonication: Incubate the stock tube at 37°C for 5 minutes, followed by 2 minutes in an ultrasonic water bath.

    • Causality: Disrupts transient peptide aggregates, ensuring uniform monomeric substrate availability[3].

  • Buffer Formulation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Causality: DTT maintains the reduction of the enzyme's catalytic cysteines; Tween-20 prevents non-specific adsorption of the peptide to the 384-well microplate walls.

Phase 2: Reaction Assembly (384-Well Plate)

Prepare the reaction matrix to a final volume of 10 µL per well.

Table 2: Assay Reagent Matrix & Final Concentrations
ComponentPositive ControlNo-Enzyme Control (NEC)Inhibitor Control (RIC)Final Concentration
Assay Buffer 2 µL4 µL2 µL1X
HMT Enzyme 2 µL-2 µL10 nM
Test Inhibitor --2 µLVariable (e.g., 1 µM)
H2A Peptide 4 µL4 µL4 µL20 µM
SAM (Cofactor) 2 µL2 µL2 µL1 µM
  • Pre-Incubation: Add Buffer, Enzyme, and Inhibitor to the respective wells. Incubate for 15 minutes at room temperature.

    • Causality: Allows time for the inhibitor to achieve binding equilibrium with the enzyme before the substrate is introduced.

  • Initiation: Add the H2A Peptide and SAM mixture to initiate the reaction.

  • Catalysis: Seal the plate and incubate at 37°C for 60 minutes.

Phase 3: Detection & Readout
  • Quenching: Add 10 µL of SAH Detection Reagent (e.g., MTase-Glo™ or equivalent) to all wells.

    • Causality: This reagent immediately denatures the HMT enzyme, stopping the reaction, and begins converting the generated SAH into ATP.

  • Luminescence Conversion: Incubate for 30 minutes at room temperature.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5 - 1.0 seconds).

Phase 4: Data Analysis & Self-Validation

Calculate the Z'-factor using the Positive Control ( μpos​ , σpos​ ) and the NEC ( μneg​ , σneg​ ) to validate assay robustness:

Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

A Z'-factor > 0.5 confirms the assay is highly reliable and self-validated for downstream drug development applications.

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Application

Application Note: Strategic Utilization of Acetylated H2A (107-122) Peptide in Chromatin Immunoprecipitation (ChIP) Workflows

Executive Summary & Scientific Context Chromatin Immunoprecipitation (ChIP) is the gold-standard methodology for mapping protein-DNA interactions and epigenetic landscapes[1]. However, the reliability of ChIP data is fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Chromatin Immunoprecipitation (ChIP) is the gold-standard methodology for mapping protein-DNA interactions and epigenetic landscapes[1]. However, the reliability of ChIP data is fundamentally bottlenecked by antibody specificity and the preservation of native chromatin complexes during elution.

The Histone-H2A-(107-122)-Ac-OH peptide (Sequence: Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH; MW = 1762.1 g/mol ) is a synthetic fragment representing the C-terminal tail of canonical human Histone H2A[2],[3]. The N-terminal acetylation (Ac-Gly) is a critical synthetic modification designed to mimic the native amide backbone of the intact protein, preventing unnatural positive charge accumulation that could skew binding kinetics[2].

Biologically, the H2A C-terminal tail (residues 107-122) extends outward from the nucleosome core. It is essential for nucleosome stability, linker histone H1 binding, and the recruitment of chromatin remodeling complexes such as ISWI and SWR1, which catalyze the exchange of H2A for variants like H2A.Z[4],[5]. In the context of ChIP, this synthetic peptide serves three critical functions:

  • Absolute Antibody Validation: Acting as a competitive inhibitor to distinguish true on-target binding from spurious cross-reactivity[6].

  • Competitive Elution: Enabling the gentle release of intact chromatin complexes for downstream ChIP-reChIP assays without denaturing conditions.

  • Spike-in Normalization: Serving as a quantitative standard to monitor immunoprecipitation (IP) efficiency[7].

Biological Mechanism: The Role of the H2A C-Terminal Tail

To understand why targeting the H2A (107-122) region is vital for epigenetic profiling, we must examine its structural causality. The C-terminus acts as a dynamic docking domain. Alterations or truncations in this region severely disrupt nucleosome mobility and the ATP-dependent remodeling required for gene activation[4].

G H2A Histone H2A C-terminal Tail (107-122) NucStab Nucleosome Stability & Dynamics H2A->NucStab Regulates Remodelers Chromatin Remodelers (e.g., ISWI, SWR1) H2A->Remodelers Recruits/Activates H1 Linker Histone H1 Binding H2A->H1 Interacts GeneExp Gene Expression Regulation NucStab->GeneExp Exchange H2A.Z Variant Exchange Remodelers->Exchange Catalyzes Exchange->GeneExp Modulates

Figure 1: Biological interaction network of the H2A (107-122) C-terminal tail in chromatin dynamics.

Core Applications & Causality in Experimental Design

Application A: Peptide Competition Assay for Antibody Validation

Antibodies raised against histone tails frequently exhibit off-target affinity for other histone variants (e.g., H2A.Z vs. canonical H2A)[6],[7]. The peptide competition assay is a self-validating system: by pre-incubating the ChIP antibody with a molar excess of the H2A (107-122) peptide, the antibody's paratopes are saturated.

  • Causality: If the antibody is highly specific, the peptide will completely block its ability to immunoprecipitate chromatin, resulting in baseline qPCR signals. If high qPCR enrichment persists despite peptide blocking, the antibody is binding to off-target epitopes on the chromatin, rendering it non-ChIP-grade.

Application B: Competitive Peptide Elution in Native ChIP (N-ChIP)

Standard ChIP protocols elute chromatin from the antibody-bead matrix using 1% SDS and heat (65°C)[1]. This denatures the proteins, making the sample incompatible with sequential ChIP (ChIP-reChIP) or native mass spectrometry.

  • Causality: By introducing a high concentration of the free H2A (107-122) peptide, the binding equilibrium is shifted. The antibody releases the massive chromatin complex in favor of the small, highly concentrated free peptide. This gently elutes the target while preserving delicate protein-protein interactions.

Quantitative Data Presentation

The following table summarizes the expected validation metrics when utilizing the H2A (107-122) peptide in a competitive ChIP-qPCR assay targeting an active promoter locus (e.g., GAPDH).

Experimental ConditionAntibody UsedBlocking AgentqPCR Enrichment (% Input)Interpretation
Positive Control Anti-H2A (C-term)None4.50%Robust IP of target chromatin.
Peptide Competition Anti-H2A (C-term)H2A (107-122) Peptide0.15%>95% signal reduction; confirms high specificity.
Negative Control Normal Rabbit IgGNone0.08%Baseline background noise.
Off-Target Check Anti-H2A.ZH2A (107-122) Peptide3.90%No signal reduction; confirms peptide does not cross-react with H2A.Z antibodies.

Experimental Protocols

Protocol 1: Antibody Validation via Peptide Competition

This protocol validates the specificity of an anti-H2A antibody prior to large-scale ChIP-seq.

Reagent Preparation:

  • Reconstitute the lyophilized Histone-H2A-(107-122)-Ac-OH peptide in DMSO to a stock concentration of 10 mM, then dilute in nuclease-free H2O for working stocks[8].

  • Prepare sheared, cross-linked chromatin from 1x10⁶ cells per IP reaction[1].

Step-by-Step Methodology:

  • Antibody Aliquoting: Set up two identical IP tubes. Add 2 µg of the target Anti-H2A antibody to each tube.

  • Peptide Blocking (The Critical Step):

    • To Tube 1 (Standard IP): Add 10 µL of ChIP dilution buffer.

    • To Tube 2 (Blocked IP): Add 10 µL of the H2A (107-122) peptide (at a 100-fold molar excess relative to the antibody).

    • Incubate both tubes at Room Temperature for 1 hour with gentle rotation to allow paratope saturation.

  • Chromatin Addition: Add 100 µL of sheared chromatin to both tubes. Incubate overnight at 4°C with rotation.

  • Bead Capture: Add 30 µL of pre-washed Protein A/G magnetic beads to each tube. Incubate for 2 hours at 4°C.

  • Washing & Elution: Wash beads sequentially with Low Salt, High Salt, LiCl, and TE buffers. Elute using 1% SDS/0.1M NaHCO₃.

  • Reversal of Crosslinks & Purification: Incubate at 65°C for 4 hours with Proteinase K. Purify DNA using spin columns.

  • Analysis: Perform qPCR using primers for a known H2A-enriched locus. Calculate % Input. A successful validation requires Tube 2 to show a >90% reduction in signal compared to Tube 1.

G Start Anti-H2A Antibody Preparation Split Divide into 2 Cohorts Start->Split Branch1 Standard IP (Buffer Only) Split->Branch1 Branch2 Competitive IP (+ H2A 107-122 Peptide) Split->Branch2 Pre-incubate 1 hr Chromatin1 Add Sheared Chromatin (Overnight 4°C) Branch1->Chromatin1 Chromatin2 Add Sheared Chromatin (Overnight 4°C) Branch2->Chromatin2 Result1 High DNA Enrichment (Antibody Bound Target) Chromatin1->Result1 Result2 Low DNA Enrichment (Peptide Blocked Target) Chromatin2->Result2 Valid Antibody Validated: Highly Specific to H2A Result1->Valid Result2->Valid

Figure 2: Workflow for ChIP antibody validation using the H2A (107-122) peptide competition assay.

Protocol 2: Native Chromatin Elution for ChIP-reChIP

Use this protocol to elute intact H2A-containing nucleosomes for a secondary IP (e.g., probing for a co-occurring transcription factor).

  • Primary IP: Perform standard IP using the Anti-H2A antibody bound to magnetic beads. Complete all standard wash steps to remove background proteins.

  • Peptide Elution Buffer Preparation: Prepare an elution buffer containing 10 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM EDTA, and 1 mg/mL of Histone-H2A-(107-122)-Ac-OH peptide .

  • Competitive Elution: Resuspend the washed beads in 100 µL of the Peptide Elution Buffer.

  • Incubation: Incubate at 37°C for 30 minutes with vigorous shaking (1000 RPM). Causality: The thermal energy and high concentration of the competitor peptide drive the dissociation of the antibody from the massive chromatin complex.

  • Collection: Magnetically separate the beads. The supernatant now contains native, intact chromatin complexes ready for the secondary IP.

References

  • APExBIO. "Histone H2A (107-122) Ac-OH – Synthetic Peptide." apexbt.com. 2

  • TargetMol. "Histone-H2A-(107-122)-Ac-OH - Product Introduction." targetmol.com. 3

  • National Institutes of Health (PMC). "Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding." nih.gov. 4

  • National Institutes of Health (PMC). "A Histone Acetylation Switch Regulates H2A.Z Deposition by the SWR-C Remodeling Enzyme." nih.gov. 5

  • CORE / NIH Public Access. "Effects of antibody and PTM concentrations on IP efficiency." core.ac.uk.6

  • EpiCypher. "Histone Peptides vs. Nucleosomes : Which is better for ChIP antibody validation?" epicypher.com. 7

  • Cell Signaling Technology. "Overview of Chromatin IP Assay Methodology." cellsignal.com. 1

  • BPS Bioscience. "Histone-H2A-(107-122)-Ac-OH - Data Sheet." bpsbioscience.com. 8

Sources

Method

Application Note: Protocol for Reconstituting Nucleosomes with Site-Specifically Acetylated H2A Peptides

Introduction & Strategic Rationale The nucleosome core particle (NCP) is the fundamental repeating unit of chromatin, consisting of 147 base pairs of DNA wrapped around a histone octamer (two copies each of H2A, H2B, H3,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The nucleosome core particle (NCP) is the fundamental repeating unit of chromatin, consisting of 147 base pairs of DNA wrapped around a histone octamer (two copies each of H2A, H2B, H3, and H4). Post-translational modifications (PTMs) on these histones—particularly acetylation—act as critical epigenetic switches that regulate gene expression, chromatin compaction, and the recruitment of chromatin remodeling complexes.

While genetic code expansion (amber suppression) can introduce certain unnatural amino acids, Expressed Protein Ligation (EPL) remains the gold standard for generating histones with 100% homogeneous, site-specific modifications, particularly when multiple PTMs or specific C-terminal modifications are required[1].

This application note details a highly optimized, self-validating protocol for the semisynthesis of full-length histone H2A acetylated at Lysine 119 (H2A-K119ac) using a synthetic acetylated peptide, followed by its assembly into a recombinant histone octamer and subsequent nucleosome reconstitution[2].

Expert Insight: The Traceless Ligation Junction

Histone H2A lacks native cysteine residues, which are typically required for Native Chemical Ligation (NCL). To overcome this, we employ a traceless desulfurization strategy [3]. By analyzing the human H2A sequence, we identify Alanine 113 (A113) as the ideal ligation junction.

  • The Causality: We express residues 1–112 as a recombinant C-terminal thioester. The synthetic acetylated peptide (residues 113–129) is synthesized with an A113C mutation at its N-terminus. Following NCL, the resulting Cys113 is subjected to radical desulfurization, converting the sulfhydryl group to a methyl group. This perfectly restores the native Alanine at position 113, leaving zero "scar" in the final protein sequence[4].

Workflow Visualizations

EPL_Workflow Recombinant Recombinant H2A (1-112) Intein Fusion Thiolysis Thiolysis (MESNA) Recombinant->Thiolysis Thioester H2A (1-112)-Thioester Thiolysis->Thioester Ligation Native Chemical Ligation (NCL) Thioester->Ligation Peptide Synthetic Peptide (113-129) Cys113, K119ac Peptide->Ligation Ligated Ligated H2A-K119ac (with Cys113) Ligation->Ligated Desulfurization Radical Desulfurization (VA-044, TCEP, t-BuSH) Ligated->Desulfurization FinalH2A Native H2A-K119ac (Ala113) Desulfurization->FinalH2A

Fig 1. Semisynthesis of H2A-K119ac via Expressed Protein Ligation and traceless desulfurization.

Nuc_Recon H2A H2A-K119ac Unfolding Denaturation (7M Guanidine-HCl) H2A->Unfolding H2B Wild-Type H2B H2B->Unfolding H3 Wild-Type H3 H3->Unfolding H4 Wild-Type H4 H4->Unfolding Dialysis1 Octamer Refolding (2M NaCl Dialysis) Unfolding->Dialysis1 SEC Size Exclusion Chromatography Dialysis1->SEC Dialysis2 Salt-Gradient Dialysis (2M to 10mM NaCl) SEC->Dialysis2 DNA 601 Widom DNA (147 bp) DNA->Dialysis2 FinalNuc Homogeneous H2A-K119ac Nucleosome Core Particle Dialysis2->FinalNuc

Fig 2. Workflow for histone octamer assembly and nucleosome reconstitution via salt dialysis.

Protocol Part I: Semisynthesis of H2A-K119ac

Step 1: Preparation of H2A (1-112) Thioester
  • Express the H2A(1-112)-MxeGyrA-His6 fusion protein in E. coli BL21(DE3) cells.

  • Purify the fusion protein from inclusion bodies under denaturing conditions (6 M Urea), then refold by dialyzing against a cleavage buffer (50 mM HEPES pH 7.2, 500 mM NaCl, 1 mM EDTA).

  • Thiolysis: Induce intein cleavage by adding 200 mM sodium 2-mercaptoethanesulfonate (MESNA). Incubate at 4°C for 48 hours to generate the H2A(1-112)-MESNA thioester.

  • Purify the thioester via semi-preparative RP-HPLC and lyophilize.

Step 2: Native Chemical Ligation (NCL)
  • Dissolve the H2A(1-112)-thioester (1.0 eq) and the synthetic peptide Cys113-H2A(114-129)-K119ac (1.5 eq) in ligation buffer (6 M Guanidine-HCl, 200 mM Sodium Phosphate, pH 7.2).

  • Add 50 mM TCEP (reducing agent) and 100 mM 4-mercaptophenylacetic acid (MPAA) to catalyze the transthioesterification.

  • React at room temperature for 16 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The mass shift must perfectly match the sum of the two fragments minus the MESNA leaving group[4].

Step 3: Radical Desulfurization
  • To the crude ligation mixture, add 200 mM TCEP, 40 mM VA-044 (radical initiator), and 10% (v/v) tert-butyl mercaptan (t-BuSH).

  • Adjust the pH to 7.0 and incubate at 37°C for 4 hours.

  • Purify the final full-length H2A-K119ac via RP-HPLC (C4 column) and lyophilize.

Protocol Part II: Histone Octamer Assembly

To form a stable octamer, the four histones must be denatured, mixed at a specific stoichiometry, and slowly refolded.

Table 1: Histone Octamer Refolding Stoichiometry

ComponentMolar RatioFinal Concentration in Unfolding BufferFunction / Causality
H2A-K119ac 1.2~1.5 mg/mLExcess prevents H3/H4 aggregation
H2B (WT) 1.2~1.5 mg/mLPairs with H2A to form dimers
H3 (WT) 1.0~1.5 mg/mLForms the core tetramer scaffold
H4 (WT) 1.0~1.5 mg/mLPairs with H3
Step-by-Step Assembly:
  • Unfolding: Dissolve the lyophilized histones (H2A-K119ac, H2B, H3, H4) in Unfolding Buffer (7 M Guanidine-HCl, 20 mM Tris-HCl pH 7.5, 10 mM DTT) according to the ratios in Table 1.

  • Refolding: Transfer the mixture to a dialysis cassette (7,000 MWCO) and dialyze against 2 Liters of Refolding Buffer (2 M NaCl, 10 mM Tris-HCl pH 7.5, 1 mM EDTA, 5 mM BME) at 4°C. Perform three buffer exchanges over 36 hours.

    • Causality Note: The high salt concentration (2 M NaCl) neutralizes the extreme positive charge of the histones, allowing hydrophobic core interactions to drive octamer formation without electrostatic repulsion.

  • Purification: Concentrate the refolded octamer to ~10 mg/mL and load onto a Superdex 200 Increase 10/300 GL Size Exclusion Chromatography (SEC) column equilibrated in Refolding Buffer.

  • Validation: Collect the peak corresponding to the ~108 kDa octamer. Discard the later-eluting peak (excess H2A-H2B dimers). Verify equimolar stoichiometry via 18% SDS-PAGE[2].

Protocol Part III: Nucleosome Reconstitution

Nucleosomes are reconstituted by combining the purified octamer with the highly positioning 147 bp Widom 601 DNA sequence . The 601 sequence possesses extreme thermodynamic affinity for the histone octamer, ensuring that all reconstituted nucleosomes are rotationally and translationally homogeneous.

Table 2: Salt-Gradient Dialysis Buffers for Reconstitution

Dialysis StepNaCl Conc.Buffer Composition (Base: 10 mM Tris-HCl pH 7.5, 1 mM DTT, 1 mM EDTA)Duration
1 2.0 MBase + 2.0 M NaCl2 hours
2 1.2 MBase + 1.2 M NaCl2 hours
3 0.85 MBase + 0.85 M NaCl2 hours
4 0.65 MBase + 0.65 M NaCl2 hours
5 0.25 MBase + 0.25 M NaCl2 hours
6 (Final) 10 mMBase + 10 mM NaClOvernight
Step-by-Step Reconstitution:
  • Mix the H2A-K119ac octamer and the 601 DNA at a 1:1 molar ratio in the 2.0 M NaCl buffer. (Typical DNA concentration: 1-2 µM).

  • Place the mixture in a Slide-A-Lyzer MINi Dialysis Device (10,000 MWCO).

  • Perform stepwise dialysis at 4°C according to Table 2.

    • Expert Insight: Stepwise salt reduction is biologically mimetic. At ~1.2 M NaCl, the H3-H4 tetramer binds the DNA. As the salt drops below 0.8 M NaCl, the H2A-H2B dimers dock onto the tetramer-DNA complex to finalize the nucleosome structure.

  • Thermal Shifting (Optional but Recommended): Incubate the final dialysate at 37°C for 2 hours. This provides the kinetic energy required for the octamers to slide into the absolute thermodynamic minimum of the 601 positioning sequence.

  • Quality Control: Run the reconstituted nucleosomes on a 5% Native TBE Polyacrylamide Gel. A single, sharp, slow-migrating band indicates successful reconstitution, while the absence of a fast-migrating free DNA band confirms 100% incorporation efficiency.

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Application

Application Note: Development, Validation, and Protocols for Antibodies Targeting Acetylated Histone H2A (107-122)

Biological Significance & Epigenetic Context The C-terminal tail of Histone H2A (residues 107-122) is a critical regulatory domain that protrudes from the nucleosome core particle, influencing chromatin dynamics, nucleos...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Significance & Epigenetic Context

The C-terminal tail of Histone H2A (residues 107-122) is a critical regulatory domain that protrudes from the nucleosome core particle, influencing chromatin dynamics, nucleosome stability, and linker histone H1 binding[1]. Post-translational modifications (PTMs) in this region, particularly acetylation at lysine residues (K119 and K120), play a profound role in epigenetic regulation.

Mechanistically, acetylation neutralizes the positive charge of the lysine side chains. This diminishes the electrostatic interactions between the basic H2A tail and the negatively charged nucleosomal DNA, leading to increased DNA unwrapping and enhanced chromatin mobility[2][3]. This structural relaxation weakens the binding of histone tails to nucleosomal DNA, enhancing the accessibility of chromatin-binding proteins and the processivity of RNA Polymerase II, thereby promoting active gene transcription[4].

G HDAC HDAC Inhibitors (e.g., TSA, SAHA) HAT Histone Acetyltransferases (HATs) HDAC->HAT Shifts balance Unmod Unmodified H2A Tail (107-122) HAT->Unmod Catalyzes AcH2A Acetylated H2A (K119ac / K120ac) Unmod->AcH2A Acetylation Chromatin Chromatin Relaxation & DNA Unwrapping AcH2A->Chromatin Decreases DNA affinity Transcription Gene Transcription Activation Chromatin->Transcription Increases accessibility

Biological pathway of H2A C-terminal acetylation driving chromatin relaxation and transcription.

Antigen Design and Immunization Strategy

Developing highly specific antibodies against acetylated H2A (107-122) is essential for mapping these epigenetic marks via Chromatin Immunoprecipitation (ChIP)[5]. However, generating antibodies that distinguish between the acetylated and unmodified states requires rigorous antigen design.

  • Target Sequence: The exact sequence for human H2A (107-122) is Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu[5].

  • Immunogen Engineering: To generate an immune response specific to the acetylated state, a synthetic peptide is designed with acetyl groups covalently attached to the ϵ -amino groups of K119 and K120. An N-terminal acetyl group is often added for ex vivo peptide stability[6], but the true epigenetic targets are the internal lysines.

  • Carrier Conjugation: A terminal cysteine is added to the sequence (C-GVLPNIQAVLLP-K(Ac)-K(Ac)-TE) to facilitate directed conjugation to Keyhole Limpet Hemocyanin (KLH) via maleimide chemistry. This oriented linkage ensures the acetylated lysines remain highly exposed to the host immune system.

Antibody Purification: The Double-Column Strategy

Causality & Insight: Crude antiserum from immunized rabbits contains a polyclonal mixture: some clones recognize the acetylated epitope, while others recognize the peptide backbone (pan-H2A). To achieve absolute PTM-specificity and eliminate background in downstream assays, a two-step affinity purification workflow is mandatory.

  • Negative Selection: The antiserum is first passed through a column coupled with the unmodified H2A (107-122) peptide. Antibodies against the backbone bind to the column, while the flow-through retains the acetylation-specific clones.

  • Positive Selection: The flow-through is then applied to a column coupled with the acetylated H2A (107-122) peptide. The specific antibodies bind, are washed, and eluted using a low-pH buffer, followed by immediate neutralization to preserve antibody avidity.

Workflow Serum 1. Crude Antiserum Contains Pan-H2A & Ac-H2A Abs NegColumn 2. Negative Selection Unmodified H2A (107-122) Column Serum->NegColumn FlowThrough 3. Flow-Through Depleted of Pan-H2A Abs NegColumn->FlowThrough Retains backbone binders PosColumn 4. Positive Selection Acetylated H2A (107-122) Column FlowThrough->PosColumn Elution 5. Purified Anti-H2A (Ac-107-122) Highly Specific Epigenetic Antibody PosColumn->Elution Acid Elution & Neutralization

Two-step affinity purification workflow to isolate PTM-specific antibodies.

Experimental Protocols (Self-Validating System)

A reliable epigenetic antibody must pass three tiers of validation: Specificity, Biological Responsiveness, and Functional Application. The following protocols are designed with built-in causality to ensure self-validation.

Protocol 1: Specificity Profiling via Dot Blot

Purpose: To quantitatively prove the antibody does not cross-react with unmodified H2A or other acetylated histone tails. Causality: Dot blots present the antigen in a non-denatured state, allowing for precise titration of antibody affinity against modified vs. unmodified targets.

  • Prepare serial dilutions (100 ng, 10 ng, 1 ng) of the acetylated H2A (107-122) peptide and the unmodified H2A (107-122) peptide in molecular grade water[6].

  • Spot 1 µL of each dilution onto a nitrocellulose membrane. Allow to dry at room temperature for 30 minutes.

  • Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature. Critical Note: Avoid milk-based blockers, as they contain phosphoproteins and complex lipids that can obscure PTM-specific antibody binding.

  • Incubate with the purified Anti-H2A (Ac-107-122) primary antibody (1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

  • Wash 3x 5 minutes with TBST.

  • Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:5000) for 1 hour at room temperature.

  • Wash 3x 5 minutes with TBST and develop using an ECL substrate.

Protocol 2: In Vivo Validation via Western Blotting

Purpose: To demonstrate that the antibody recognizes the physiologically acetylated target in cell lysates, and that the signal increases predictably when deacetylation is blocked[2]. Causality: Basal acetylation levels of the H2A C-terminal tail might be low in standard cell culture. By inhibiting Histone Deacetylases (HDACs), we artificially accumulate the acetylated form, proving the antibody's signal is biologically driven.

  • Culture HeLa cells to 70% confluence in DMEM + 10% FBS.

  • Treat one dish with an HDAC inhibitor (e.g., 1 µM Trichostatin A or 5 µM SAHA) for 16 hours. Leave the second dish untreated as a vehicle control[2].

  • Lyse cells using RIPA buffer supplemented with protease inhibitors and 10 mM Sodium Butyrate . Critical Note: Sodium Butyrate is a broad-spectrum HDAC inhibitor. If omitted from the lysis buffer, endogenous deacetylases will rapidly strip the acetyl groups off H2A during extraction, leading to a false negative.

  • Resolve 20 µg of whole-cell lysate per lane on a 15% SDS-PAGE gel. (Histones are small, ~14-15 kDa; lower percentage gels will cause them to diffuse). Transfer to a PVDF membrane.

  • Block with 5% BSA/TBST for 1 hour, then incubate with Anti-H2A (Ac-107-122) (1:1000) overnight at 4°C.

  • Wash, incubate with secondary antibody, and develop.

Protocol 3: Chromatin Immunoprecipitation (ChIP)

Purpose: To confirm the antibody can pull down intact chromatin at actively transcribed loci, validating its utility in epigenetic mapping. Causality: Cross-linking captures the in vivo state of chromatin. Sonicating to 200-500 bp provides mononucleosome-level resolution, ensuring the qPCR signal is specific to the locus of interest.

  • Cross-link HeLa cells with 1% formaldehyde for 10 minutes at room temperature. Quench with 0.125 M glycine for 5 minutes.

  • Lyse cells and sonicate chromatin to an average fragment size of 200-500 bp.

  • Pre-clear chromatin with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

  • Set up IP reactions: Use 2-5 µg of Anti-H2A (Ac-107-122) per 106 cells. Include an Isotype IgG negative control.

  • Incubate overnight at 4°C with rotation. Add Protein A/G magnetic beads and incubate for an additional 2 hours.

  • Wash beads sequentially with Low Salt, High Salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

  • Elute chromatin, reverse cross-links (65°C overnight), and purify DNA using spin columns.

  • Perform qPCR using primers for active promoters (e.g., ACTB, GAPDH) and inactive regions (e.g., gene deserts).

Quantitative Data Summary

The table below outlines the expected performance thresholds for a successfully developed and validated Anti-H2A (Ac-107-122) antibody across the described protocols.

Validation AssayTarget / ConditionReadout MetricExpected Performance Threshold
Dot Blot Acetylated H2A (107-122)Signal IntensityStrong, saturated signal at 1 ng peptide
Dot Blot Unmodified H2A (107-122)Cross-reactivity< 5% signal at 100 ng peptide
Western Blot HeLa (Untreated)Band Intensity (~14 kDa)Weak basal signal
Western Blot HeLa (+ 1 µM TSA, 16h)Fold Change (vs. Untreated)> 5-fold increase in signal intensity
ChIP-qPCR Active Promoter (ACTB)% Input Enrichment> 10-fold enrichment over IgG control
ChIP-qPCR Inactive Locus (Gene Desert)% Input EnrichmentBackground level (equivalent to IgG)

References

  • Histone H2A mobility is regulated by its tails and acetylation of core histone tails. Biochemical and Biophysical Research Communications (2007).2

  • Histone-H2A-(107-122)-Ac-OH. BPS Bioscience.5

  • Histone-H2A-(107-122)-Ac-OH Product Information. BPS Bioscience.6

  • Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. PLoS One (2010).1

  • Correlating histone acetylation with nucleosome core particle dynamics and function. PNAS (2023).3

  • Contributions of histone tail clipping and acetylation in nucleosome transcription by RNA polymerase II. Nucleic Acids Research (2023).4

Sources

Method

High-Throughput Screening (HTS) Application Note: Utilizing Histone-H2A-(107-122)-Ac-OH as a Substrate for Epigenetic Drug Discovery

Executive Summary The synthetic peptide Histone-H2A-(107-122)-Ac-OH is a highly purified, acetylated fragment of the core histone protein H2A[1]. In eukaryotic cells, Histone H2A is fundamental to packaging DNA into chro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic peptide Histone-H2A-(107-122)-Ac-OH is a highly purified, acetylated fragment of the core histone protein H2A[1]. In eukaryotic cells, Histone H2A is fundamental to packaging DNA into chromatin, and its post-translational modifications (PTMs) are critical regulators of gene expression and epigenetic silencing[2]. For drug discovery professionals, this specific 16-amino-acid sequence serves as an optimal substrate for high-throughput screening (HTS) assays targeting histone methyltransferases, acetyltransferases, and ubiquitin ligases[3]. This application note provides a comprehensive, self-validating protocol for deploying this peptide in 384-well and 1536-well HTS formats, detailing the causality behind critical handling steps to ensure robust assay reproducibility.

Biological Context & Causal Mechanisms

Histone H2A is one of the five main histone families (H1/H5, H2A, H2B, H3, and H4) responsible for maintaining nucleosome architecture[1]. The C-terminal tail of H2A, specifically encompassing residues 107–122, contains critical lysine (Lys119, Lys120) and threonine residues that are primary sites for epigenetic modifications[1].

In oncogenesis, the dysregulation of enzymes that modify these residues—such as the PRC1 complex (ubiquitination) or various methyltransferases—leads to aberrant gene silencing[2]. Using the isolated Histone-H2A-(107-122)-Ac-OH peptide in HTS rather than a full recombinant nucleosome provides distinct kinetic advantages: it eliminates steric hindrance, ensures uniform substrate availability, and provides a high signal-to-noise ratio in fluorescence-based detection platforms.

G A Epigenetic Enzyme (e.g., Methyltransferase) C Modified H2A Peptide (Methylated/Acetylated) A->C Catalysis B Histone-H2A-(107-122)-Ac-OH (Substrate) B->C PTM Addition D Chromatin Remodeling & Gene Regulation C->D Downstream Effect

Figure 1: Enzymatic modification of Histone H2A (107-122) and its downstream epigenetic consequences.

Physicochemical Properties & Substrate Handling

To maintain assay integrity, researchers must adhere strictly to the physicochemical constraints of the peptide. Histone peptides are highly basic and prone to aggregation or adsorption to plastic surfaces when handled improperly.

Quantitative Data: Peptide Properties
PropertyValue / Description
Sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH[2]
Molecular Weight 1762.1 Da[4]
Molecular Formula C81H140N20O23[4]
Purity ≥97% (via HPLC)[4]
Solubility (DMSO) ≥176.2 mg/mL[4]
Solubility (H₂O) ≥23.3 mg/mL[4]
Solubility (Ethanol) Insoluble[4]
Storage Stability At least 6 months at -20°C (Avoid freeze/thaw cycles)[4]

Expert Handling Insights (Causality):

  • Solubilization: The peptide should be dissolved in 100% DMSO to create a high-concentration stock. To achieve complete monomeric dispersion and break intermolecular hydrogen bonds, it is mandatory to warm the tube at 37°C and agitate it in an ultrasonic bath for 10 minutes[4].

  • Dilution Constraints: Long-term storage in diluted aqueous solutions is strongly discouraged[4]. Dilute the peptide into the final assay buffer immediately before use to prevent non-specific adsorption to the walls of the reservoir.

HTS Assay Design & Workflow

The following workflow is optimized for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA platform, which are standard in epigenetic drug discovery due to their sensitivity and low background interference.

HTS_Workflow cluster_0 Assay Preparation N1 Peptide Substrate Prep (Sonicate at 37°C) N4 Reaction Initiation (Add Peptide + Cofactor) N1->N4 N2 Compound Library (Dispense in 384-well) N3 Enzyme Pre-incubation (15 min at RT) N2->N3 N3->N4 N5 Detection Phase (TR-FRET / AlphaScreen) N4->N5 60 min Incubation N6 Data Analysis (IC50 & Z'-factor) N5->N6

Figure 2: High-throughput screening workflow utilizing Histone-H2A-(107-122)-Ac-OH substrate.

Step-by-Step Experimental Protocol: Methyltransferase Inhibition Assay

This protocol establishes a self-validating system for screening small-molecule inhibitors against a histone methyltransferase using Histone-H2A-(107-122)-Ac-OH as the substrate[3].

Step 1: Reagent & Buffer Preparation
  • Assay Buffer: Prepare a buffer containing 20 mM Tris-HCl (pH 8.0), 5 mM DTT, and 0.01% Triton X-100[5].

    • Causality: DTT maintains the reducing environment necessary for the catalytic cysteine residues of the enzyme. Triton X-100 is critical; as a non-ionic surfactant, it prevents the highly basic histone peptide from non-specifically binding to the polystyrene microplate, ensuring accurate kinetic readouts.

  • Substrate Preparation: Thaw the 10 mM DMSO stock of Histone-H2A-(107-122)-Ac-OH. Warm to 37°C and sonicate for 5 minutes[4]. Dilute to a 4X working concentration in Assay Buffer just prior to dispensing.

  • Cofactor: Prepare a 4X working solution of S-adenosylmethionine (SAM) in Assay Buffer.

Step 2: Compound Dispensing & Pre-Incubation
  • Acoustically dispense (e.g., using an Echo Liquid Handler) 50 nL of test compounds into a 384-well ProxiPlate.

  • Add 5 µL of 2X Enzyme solution to the wells.

  • Self-Validation Controls:

    • Positive Control (100% Inhibition): Dispense a known reference inhibitor (e.g., UNC1999 for EZH2 targets[5]) at a concentration 100x its IC50.

    • Negative Control (0% Inhibition): Dispense DMSO vehicle matching the final assay concentration (typically 0.5% - 1%).

  • Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the substrate introduces competitive kinetics.

Step 3: Reaction Initiation
  • Mix the 4X Histone-H2A-(107-122)-Ac-OH peptide and 4X SAM solutions in a 1:1 ratio to create a 2X Substrate/Cofactor master mix.

  • Add 5 µL of the 2X master mix to all wells to initiate the reaction.

  • Seal the plate and incubate at room temperature for 60 minutes.

Step 4: Detection & Readout
  • Add 10 µL of detection reagent (e.g., Europium-cryptate labeled anti-methyl-H2A antibody and XL665-conjugated streptavidin if using a biotinylated assay variant).

  • Incubate for 60 minutes at room temperature protected from light.

  • Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm and 665 nm.

Data Analysis & Assay Validation

A trustworthy HTS protocol must continuously validate its own performance. Calculate the Z'-factor for every plate to ensure the assay window is sufficient for hit identification.

Quantitative Data: Assay Validation Parameters
ParameterFormula / ThresholdInterpretation
Z'-factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background (S/B) μmax​/μmin​ Should be ≥ 3.0 for robust peptide modification detection.
IC50 Calculation 4-parameter logistic regressionDetermines the half-maximal inhibitory concentration of hits.

Note: σ represents standard deviation and μ represents the mean of the positive (p) and negative (n) controls.

By strictly controlling the solubility state of Histone-H2A-(107-122)-Ac-OH and utilizing appropriate surfactant concentrations, researchers can reliably suppress false positives and identify high-quality epigenetic modulators.

References

  • APExBIO. "Histone H2A (107-122) Ac-OH – Synthetic Peptide". apexbt.com.
  • BPS Bioscience. "Histone-H2A-(107-122)-Ac-OH". bpsbioscience.com.
  • PubChem. "Histone-H2A-(107-122)-Ac-OH | C81H140N20O23 | CID 71464410". nih.gov.
  • Gen.biz. "Proteomic Products". gen.biz.
  • APExBIO. "UNC1999 - Potent EZH2 Inhibitor for Epigenetic Research". apexbt.com.

Sources

Application

Application Note: High-Resolution Western Blot Detection of Histone-H2A-(107-122)-Ac-OH

Scientific Rationale & Target Profiling Detecting ultra-low molecular weight (MW) synthetic peptides or endogenous cleavage fragments via Western blot presents a unique biophysical challenge. Histone-H2A-(107-122)-Ac-OH...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Target Profiling

Detecting ultra-low molecular weight (MW) synthetic peptides or endogenous cleavage fragments via Western blot presents a unique biophysical challenge. Histone-H2A-(107-122)-Ac-OH is a 16-amino acid acetylated peptide fragment of the chromatin-packaging protein Histone H2A[1]. With a molecular weight of just 1.76 kDa, this target cannot be resolved or retained using standard Laemmli SDS-PAGE and conventional immunoblotting techniques.

To engineer a self-validating and robust detection system, this protocol deviates from standard workflows by implementing three critical mechanistic adaptations:

  • Tris-Tricine Electrophoresis: Standard glycine-based buffers fail to compress peptides under 10 kDa. By substituting glycine with tricine (pKa 8.15), the trailing ion migrates faster in the stacking gel, tightly compressing the 1.76 kDa peptide before it enters a high-density 16.5% resolving matrix[2].

  • Steric Retention via 0.1 µm PVDF: A 1.7 kDa peptide possesses a minuscule Stokes radius. Transferring this target onto standard 0.45 µm nitrocellulose guarantees catastrophic sample loss via "blow-through." We mandate the use of a 0.1 µm (or 0.22 µm) PVDF membrane to provide the necessary physical barrier and hydrophobic binding capacity.

  • Covalent Fixation (The Self-Validating Step): Small peptides lack the massive hydrophobic domains that anchor larger proteins to PVDF. During rigorous Tween-20 washing steps, the peptide will easily desorb. To prevent this, we utilize 0.5% Glutaraldehyde , a homobifunctional crosslinker. Glutaraldehyde covalently anchors the primary amines of the peptide's lysine residues (Lys118, Lys119) to each other and to co-transferred carrier proteins, forming an insoluble polymeric network that physically locks the target within the membrane matrix[3][4].

Quantitative Data & Reagent Formulations

Table 1: Target Peptide Biophysical Properties

PropertyValue
Target Nomenclature Histone-H2A-(107-122)-Ac-OH
Amino Acid Sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH[1]
Molecular Weight 1762.1 Da (1.76 kDa)[1]
Cross-linking Targets 2 Primary Amines (Lys118, Lys119)

Table 2: 16.5% Tris-Tricine Polyacrylamide Gel Formulation (For two 10 mL mini-gels)

Component4% Stacking Gel10% Spacer Gel16.5% Resolving Gel
Acrylamide/Bis (30% T, 6% C) 0.67 mL2.00 mL5.50 mL
Gel Buffer (3M Tris-HCl, pH 8.45) 1.25 mL2.00 mL3.33 mL
Glycerol (100%) --1.07 mL
Deionized Water 3.03 mL1.95 mL-
10% APS 40 µL30 µL50 µL
TEMED 4 µL3 µL5 µL

Note: The inclusion of a 10% spacer gel sharpens the resolution of peptides under 5 kDa by providing a gradual sieving transition.

Workflow Visualization

G A 1. Sample Prep (8M Urea, Heat 40°C) B 2. Tris-Tricine PAGE (16.5% Resolving Gel) A->B C 3. Electro-Transfer (0.1 µm PVDF Membrane) B->C D 4. PBS Wash (Remove Tris/Glycine) C->D E 5. Covalent Fixation (0.5% Glutaraldehyde, 30 min) D->E F 6. Quenching (0.2 M Glycine, 15 min) E->F G 7. Immunodetection (Block, 1° Ab, 2° Ab, ECL) F->G

Workflow for Western Blot detection of ultra-low MW peptides (<2 kDa) using Tris-Tricine and fixation.

Step-by-Step Methodology

Phase 1: Sample Preparation
  • Lysis & Denaturation: Lyse cells in RIPA buffer supplemented with protease inhibitors and HDAC inhibitors (e.g., 1 µM Trichostatin A) to preserve the acetylation state.

  • Buffer Addition: Mix the lysate (or synthetic Histone-H2A-(107-122)-Ac-OH standard) 1:1 with 2X Tricine Sample Buffer (8M Urea, 4% SDS, 20% Glycerol, 100mM Tris-HCl pH 6.8, 0.02% Coomassie G-250).

  • Mild Heating: Do not boil. Boiling highly hydrophobic peptide fragments often induces irreversible aggregation. Heat mildly at 40°C for 30 minutes to ensure complete denaturation without precipitation.

Phase 2: Tris-Tricine Electrophoresis
  • Assembly: Cast the 16.5% resolving, 10% spacer, and 4% stacking gels as outlined in Table 2.

  • Buffer Setup: Fill the inner chamber (cathode) with Tricine Cathode Buffer (0.1M Tris, 0.1M Tricine, 0.1% SDS, pH 8.25). Fill the outer chamber (anode) with Anode Buffer (0.2M Tris-HCl pH 8.9).

  • Run: Electrophorese at 30V until the dye front passes the stacking gel, then increase to 100V until the dye front reaches the bottom.

Phase 3: Electroblotting (Transfer)
  • Membrane Activation: Pre-wet a 0.1 µm PVDF membrane in 100% methanol for 1 minute.

  • Equilibration: Soak the gel and membrane in Transfer Buffer (25mM Tris, 192mM Glycine, 20% Methanol) for 10 minutes.

  • Transfer: Transfer at a constant current of 200 mA for exactly 45 minutes at 4°C. Caution: Exceeding this time will cause the 1.76 kDa peptide to pass entirely through the membrane.

Phase 4: Covalent Fixation (Critical Step)
  • Amine Scavenger Removal: Carefully remove the PVDF membrane and wash 3 × 5 minutes in pure PBS (pH 7.4). Expert Insight: Any residual Tris or Glycine from the transfer buffer contains primary amines that will act as competitive scavengers, neutralizing the glutaraldehyde and causing the fixation to fail.

  • Cross-linking: Incubate the membrane in 0.5% Glutaraldehyde in PBS for 30 minutes at room temperature under gentle agitation[3].

  • Quenching: Stop the reaction and block unreacted aldehyde groups by incubating the membrane in 0.2 M Glycine in PBS for 15 minutes[3].

Phase 5: Immunodetection
  • Blocking: Block the membrane with 5% BSA in TBS-T (0.1% Tween-20) for 1 hour. Avoid non-fat dry milk, as it may contain acetylated proteins that cross-react with acetylation-specific antibodies.

  • Primary Antibody: Incubate with the primary antibody targeting the Histone H2A (107-122) sequence or its acetylated form overnight at 4°C.

  • Washing: Wash 4 × 5 minutes in TBS-T.

  • Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Development: Wash 4 × 5 minutes in TBS-T and develop using a high-sensitivity Enhanced Chemiluminescence (ECL) substrate.

References

  • G-Biosciences. "Tris Tricine SDS PAGE: What is it and how to PERFORM it?". G-Biosciences Protein Research.[Link]

  • PLOS One. "Bis(sulfosuccinimidyl) suberate (BS3) crosslinking analysis of the behavior of amyloid-β peptide in solution and in phospholipid membranes". PLOS One Journals.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the concentration of Histone-H2A-(107-122)-Ac-OH for in vitro assays.

Initiating Data Collection I'm now diving deep into Google, aiming to build a solid foundation. My searches currently encompass Histone H2A and its (107-122) fragment.

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to build a solid foundation. My searches currently encompass Histone H2A and its (107-122) fragment. I'm prioritizing acetylation significance, typical in vitro assay applications, protocols, and common troubleshooting to effectively refine the process. I am also investigating recommended concentrations of similar histone peptide fragments.

Refining Search Strategies

I'm now expanding my Google searches. I'm focusing on identifying authoritative sources, including peer-reviewed articles and technical notes, to ensure scientific integrity. I'm starting to structure a technical support center, beginning with FAQs about the peptide. I'm prioritizing the "why" behind experimental choices, such as proper peptide solubilization. For troubleshooting, I'm addressing low signal and high background. I'm creating tables to summarize quantitative data and designing Graphviz diagrams to visualize workflow optimization.

Expanding Information Gathering

I'm now focusing on a more comprehensive information search. I'm prioritizing the importance of proper peptide solubilization and storage within my FAQs. Furthermore, I'll be addressing common issues such as low signal and high background within the troubleshooting section. I'm also preparing for quantitative data tables and Graphviz diagrams to visualize experimental workflows and I'm ensuring in-text citations linking to authoritative sources are included throughout the technical guide.

Optimization

Troubleshooting low signal with acetylated H2A (107-122) in western blot analysis.

Welcome to the technical support guide for troubleshooting Western blot analysis of acetylated Histone H2A (Ac-H2A). This guide is designed for researchers, scientists, and drug development professionals encountering low...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting Western blot analysis of acetylated Histone H2A (Ac-H2A). This guide is designed for researchers, scientists, and drug development professionals encountering low or no signal when detecting this specific post-translational modification (PTM). Here, we will explore the causal factors behind common issues and provide robust, field-proven solutions to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

Here are some quick answers to the most common issues encountered when blotting for Ac-H2A.

Q1: Why am I getting a very weak or no signal for my acetylated H2A antibody?

A weak or absent signal is the most common issue and can stem from multiple stages of the Western blot protocol. The primary areas to investigate are:

  • Inefficient Histone Extraction: Standard whole-cell lysis buffers may not efficiently extract basic nuclear proteins like histones.[1]

  • Loss of the Acetyl Mark: Histone deacetylases (HDACs) can remove the acetyl group during sample preparation.[1]

  • Poor Protein Transfer: H2A is a small protein (~14 kDa), which can be challenging to retain on the membrane during transfer.[2][3]

  • Suboptimal Antibody Conditions: Incorrect antibody dilution, blocking buffer, or incubation time can drastically reduce signal.[4][5]

  • Low Target Abundance: The overall level of H2A acetylation at the specific site(s) within the 107-122 region may be low in your samples.[6]

Q2: What is the best membrane and pore size for detecting a small protein like H2A?

For low molecular weight proteins like histones, a PVDF (polyvinylidene difluoride) membrane is generally recommended over nitrocellulose due to its higher protein binding capacity and durability.[7][8][9] Crucially, you should use a membrane with a small pore size, such as 0.2 µm , to prevent the small H2A protein from passing through during the transfer step.[2][3]

Q3: Can my blocking buffer be masking the epitope?

Yes, this is a critical consideration for PTM-specific antibodies. While non-fat milk is a common blocking agent, it contains proteins that can interfere with detection. For PTM antibodies, Bovine Serum Albumin (BSA) at a concentration of 3-5% in TBST or PBST is often the preferred blocking agent .[3][10] If you suspect masking, try reducing the BSA concentration or the blocking time.[11]

Q4: How can I be sure my antibody is specific to the acetylated form of H2A?

Antibody validation is paramount for reliable data.[12][13][14] Here are key validation steps:

  • Positive and Negative Controls: Use cell lysates treated with an HDAC inhibitor (e.g., Trichostatin A [TSA] or sodium butyrate) as a positive control to increase acetylation levels.[15] Untreated cells serve as the negative control.

  • Peptide Competition Assay: Pre-incubate the antibody with a peptide corresponding to the acetylated H2A (107-122) sequence. This should block the antibody from binding to the protein on the membrane, resulting in signal loss and confirming specificity.

  • Loading Controls: Always probe for a total histone protein, such as total H3 or total H2A, to confirm that histones were successfully extracted and loaded.[16]

In-Depth Troubleshooting Guides

If the FAQs did not resolve your issue, this section provides a more detailed, systematic approach to troubleshooting, broken down by experimental stage.

Guide 1: Sample Preparation & Histone Extraction

The quality of your results is directly dependent on the quality of your histone preparation.

Problem: Inefficient extraction of nuclear histones.

  • Scientific Rationale: Histones are highly basic proteins tightly bound to DNA within the nucleus. Standard RIPA or other mild lysis buffers are often insufficient to break these interactions and solubilize histones effectively. Acid extraction is the gold standard for isolating histones while preserving their modifications.[1]

  • Solution:

    • Implement an Acid Extraction Protocol: This method uses a low pH to dissociate histones from DNA. See the detailed protocol below.

    • Use Deacetylase Inhibitors: During cell lysis and histone extraction, endogenous HDACs can rapidly remove acetyl groups. Always include HDAC inhibitors like Trichostatin A (TSA) and sodium butyrate in your lysis and extraction buffers to preserve the modification.[1]

    • Enrich for Your Target: If your protein is of low abundance, consider performing a nuclear fractionation to enrich for nuclear proteins before the acid extraction.[5][11]

Guide 2: SDS-PAGE & Protein Transfer

The small size of H2A requires special attention during electrophoresis and transfer to prevent its loss.

Problem: Poor resolution and/or loss of H2A protein during transfer.

  • Scientific Rationale: Standard glycine-based SDS-PAGE systems may not provide optimal resolution for proteins under 20 kDa.[2] Furthermore, during electrotransfer, small proteins can migrate too quickly through the membrane, especially with larger pore sizes.[2][7]

  • Solutions & Optimization:

    • Gel Electrophoresis:

      • Use High-Percentage Gels: A polyacrylamide gel concentration of 15% or higher will provide better resolution for small proteins like H2A.

      • Consider a Tris-Tricine System: For proteins below 30 kDa, a Tris-Tricine buffer system offers superior separation compared to the standard Laemmli (Tris-Glycine) system.[2]

    • Protein Transfer:

      • Choose the Right Membrane: Use a 0.2 µm PVDF membrane .[3] Remember to activate the PVDF membrane in methanol for 15-30 seconds before equilibrating it in transfer buffer.

      • Optimize Transfer Time & Voltage: Over-transfer is a common problem for small proteins. Reduce the transfer time or voltage. A good starting point for a wet transfer is 70-90 minutes at 80-100V in a cold room or on ice. A semi-dry transfer may require shorter times (e.g., 30-45 minutes).[17]

      • Verify Transfer: After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm that transfer was successful and even across all lanes.[6] You can also stain the gel with Coomassie Blue to check for any remaining protein.

ParameterRecommendation for Acetyl-H2A (~14 kDa)
Gel System 15% Tris-Glycine or Tris-Tricine SDS-PAGE[2]
Membrane Type PVDF[7][8]
Membrane Pore Size 0.2 µm[3]
Transfer Method Wet or Semi-Dry
Wet Transfer Time 70-90 minutes
Wet Transfer Voltage 80-100 V (in cold conditions)
Transfer Buffer Standard Towbin buffer (25 mM Tris, 192 mM glycine, 20% methanol)
Guide 3: Antibody Incubation & Signal Detection

This is the final stage where signal is generated, and small optimizations can yield large improvements.

Problem: Low signal despite successful transfer.

  • Scientific Rationale: Antibody-antigen binding is a dynamic equilibrium influenced by concentration, time, temperature, and the composition of the blocking and antibody dilution buffers.

  • Solutions & Optimization:

    • Antibody Titration: Do not rely solely on the manufacturer's recommended dilution. The optimal concentration can vary by sample type and experimental conditions. Perform a titration (e.g., 1:500, 1:1000, 1:2000) to find the best signal-to-noise ratio.[7][11]

    • Increase Incubation Time: For low-abundance targets, a longer primary antibody incubation, such as overnight at 4°C, is highly recommended as it favors high-specificity binding.[5][10]

    • Blocking Strategy: As mentioned, use 3-5% BSA in TBST. Avoid milk, as its components can interfere with the detection of some PTMs.[18]

    • Use a Sensitive Substrate: If the signal is still weak, switch to a high-sensitivity enhanced chemiluminescence (ECL) substrate.[19]

    • Check Secondary Antibody: Ensure your secondary antibody is fresh, appropriate for the primary antibody species, and used at the correct dilution.[4]

Key Experimental Protocols

Protocol: Acid Extraction of Histones from Cultured Cells

This protocol is adapted from standard procedures for isolating histones while preserving post-translational modifications.[1]

  • Cell Lysis:

    • Harvest cultured cells (e.g., 1x10^7 cells) and wash twice with ice-cold PBS containing 5 mM Sodium Butyrate (HDAC inhibitor).

    • Resuspend the cell pellet in 1 mL of ice-cold Hypotonic Lysis Buffer (10 mM Tris-Cl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) supplemented with protease inhibitors and HDAC inhibitors (e.g., 10 mM Sodium Butyrate).

    • Incubate on ice for 30 minutes, then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the nuclei.

  • Acid Extraction:

    • Discard the supernatant. Resuspend the nuclear pellet in 400 µL of 0.2 M Sulfuric Acid (H2SO4).

    • Incubate on a rotator for at least 4 hours or overnight at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Protein Precipitation:

    • Carefully transfer the supernatant (which contains the histones) to a new microfuge tube.

    • Add 8 volumes of ice-cold acetone (~3.2 mL) and incubate at -20°C for at least 2 hours (or overnight) to precipitate the histones.[10][20]

    • Centrifuge at 16,000 x g for 10 minutes at 4°C. A white pellet of histones should be visible.

  • Wash and Resuspend:

    • Carefully discard the supernatant. Wash the pellet once with ice-cold acetone.

    • Air-dry the pellet for 5-10 minutes (do not over-dry, as it will be difficult to resuspend).

    • Resuspend the histone pellet in an appropriate volume of sterile water or a suitable buffer.

    • Determine the protein concentration using a Bradford or BCA assay. The sample is now ready for SDS-PAGE.

Visual Workflow & Troubleshooting Logic

WesternBlot_Workflow cluster_prep 1. Sample Preparation cluster_gel 2. Electrophoresis & Transfer cluster_detect 3. Immunodetection Harvest Harvest Cells Lysis Hypotonic Lysis (with HDAC Inhibitors) Harvest->Lysis Acid Acid Extraction (H2SO4) Lysis->Acid Precipitate Acetone Precipitation Acid->Precipitate Load Load Sample on High % Gel (15%) Precipitate->Load Run Run SDS-PAGE (Tris-Tricine optional) Load->Run Transfer Transfer to 0.2µm PVDF Run->Transfer Ponceau Ponceau S Stain Transfer->Ponceau Block Block (3-5% BSA) Ponceau->Block Primary Primary Ab Incubation (Overnight at 4°C) Block->Primary Secondary Secondary Ab Incubation Primary->Secondary Detect ECL Detection Secondary->Detect Result Result Detect->Result Troubleshooting_Flowchart start Start: Low or No Signal for Acetyl-H2A q_transfer Was protein transfer confirmed with Ponceau S stain? start->q_transfer transfer_no Problem: Transfer Failure q_transfer->transfer_no No transfer_yes Transfer OK. Check Sample Prep. q_transfer->transfer_yes Yes sol_transfer Solution: • Use 0.2µm PVDF membrane • Optimize transfer time/voltage • Check buffer composition transfer_no->sol_transfer prep_no Problem: Extraction/Loading transfer_yes->prep_no No (Total H2A/H3 is weak) prep_yes Sample OK. Check Antibody/Detection. transfer_yes->prep_yes Yes (Total H2A/H3 is strong) sol_prep Solution: • Use Acid Extraction Protocol • Add HDAC inhibitors • Run Total H2A/H3 control prep_no->sol_prep ab_issue Problem: Suboptimal Incubation or Detection prep_yes->ab_issue Signal still weak sol_ab Solution: • Titrate primary antibody • Incubate overnight at 4°C • Use 3-5% BSA for blocking • Use high-sensitivity ECL ab_issue->sol_ab ab_ok All steps optimized. Consider target abundance. sol_abundance Solution: • Increase total protein load • Use HDAC inhibitor-treated  positive control lysate ab_ok->sol_abundance sol_ab->ab_ok

Caption: Troubleshooting decision tree for low Ac-H2A signal.

References

  • Bio-protocol. (n.d.). Histone extraction and Western blot. Retrieved from [Link]

  • Shechter, D., Dormann, H. L., Allis, C. D., & Hake, S. B. (2007). Extraction, purification and analysis of histones. Nature Protocols, 2(6), 1445–1457. Retrieved from [Link]

  • García-Giménez, J. L., & Peiró-Chova, L. (2023). A Rapid and Efficient Method for the Extraction of Histone Proteins. Journal of Proteome Research, 22(8), 2779–2787. Retrieved from [Link]

  • Sino Biological. (n.d.). Western Blot Troubleshooting Low Signal or No Signal. Retrieved from [Link]

  • García-Giménez, J. L., & Peiró-Chova, L. (2023). A Rapid and Efficient Method for the Extraction of Histone Proteins. PMC - NIH. Retrieved from [Link]

  • Bio-Rad. (n.d.). Western blot optimization enhance detection & quantification of low abundance protein. Retrieved from [Link]

  • UCSC Genome Browser. (2008). Validation of Commercial Histone Modification Antibodies to be Used for ChIP. Retrieved from [Link]

  • Egelhofer, T. A., et al. (2011). An assessment of histone-modification antibody quality. Nature Structural & Molecular Biology, 18(1), 91–93. Retrieved from [Link]

  • Bio-protocol. (2025). Western Analysis of Histone Modifications (Aspergillus nidulans). Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Western Blot Troubleshoot: Faint Bands or Weak Signal. Retrieved from [Link]

  • Protocol Online. (2006). Memrane for Western Blot- which are the best?. Retrieved from [Link]

  • Clarke, C., et al. (2011). Methods for the analysis of histone H3 and H4 acetylation in blood. Epigenetics, 6(7), 875-880. Retrieved from [Link]

  • CLYTE Technologies. (2025). Western Blot Optimization for Low Expression Proteins. Retrieved from [Link]

  • Rockland Immunochemicals. (n.d.). Histone Immunoblotting Protocol. Retrieved from [Link]

  • ResearchGate. (2023). Histone loading control Western Blot?. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Acetyl Lysine Analysis Protocols. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Understanding the Impact of Post-Translational Modifications in Antibody Sequencing. Retrieved from [Link]

  • Beck, A., et al. (2015). Structural Elucidation of Post-Translational Modifications in Monoclonal Antibodies. Analytical Chemistry, 87(1), 18-33. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Histone-H2A-(107-122)-Ac-OH Stability &amp; Troubleshooting

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the Histone-H2A-(107-122)-Ac-OH peptide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with the Histone-H2A-(107-122)-Ac-OH peptide. As a Senior Application Scientist, I have structured this resource to move beyond basic instructions. Here, we explore the mechanistic causality behind degradation pathways and provide self-validating protocols to ensure absolute scientific integrity in your epigenetic and chromatin biology assays.

Peptide Profile & Degradation Risk Analysis

Before troubleshooting, it is critical to understand the molecular architecture of your analyte. Histone-H2A-(107-122)-Ac-OH is a 16-amino acid peptide fragment of the core histone H2A, with the sequence: Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH [1].

Because peptide stability is dictated by amino acid composition, we must map the specific vulnerabilities of this sequence[2].

Table 1: Sequence-Based Risk Assessment
Amino Acid / MotifLocationPrimary Degradation RiskCausality / MechanismRisk Level
Asn (N) / Gln (Q) Pos 5, 7Chemical: DeamidationBase-catalyzed nucleophilic attack forming a cyclic succinimide, leading to +1 Da mass shift (Asp/iso-Asp)[2][3].HIGH
Hydrophobic Core Pos 2-4, 8-12Physical: AdsorptionHigh hydrophobicity drives non-covalent binding to polystyrene/polypropylene surfaces in dilute solutions[4].HIGH
Lys-Lys (K-K) Pos 13, 14Biological: ProteolysisHighly susceptible to trypsin-like serine proteases present in biological matrices (e.g., cell lysates).MODERATE
Met / Cys / Trp NoneChemical: OxidationAbsence of sulfur-containing or indole rings makes this peptide highly resistant to ROS-mediated oxidation[2][5].LOW
Ac-Gly N-TerminusChemical: ExopeptidaseN-terminal acetylation blocks exopeptidase degradation and prevents diketopiperazine formation.PROTECTED

Troubleshooting & FAQs

Q1: Why does the intact mass of my peptide shift by +1 Da over time in neutral/basic buffers?

A1: This +1 Da mass shift is the hallmark of deamidation , the primary chemical degradation pathway for this specific sequence. The peptide contains Asparagine (Asn) at position 5 and Glutamine (Gln) at position 7[1].

  • Causality: At pH > 6.0, the backbone nitrogen attacks the Asn side-chain carbonyl, forming a cyclic succinimide intermediate[5]. This intermediate rapidly hydrolyzes to Aspartate (Asp) or iso-Aspartate (iso-Asp), adding exactly 1 Da to the molecular weight[2][3].

  • Solution: Maintain aqueous stock solutions at a slightly acidic pH (pH 4.0 - 5.5) where the deamidation rate is minimized, or store the master stock exclusively in anhydrous DMSO[6].

Deamidation A Intact Peptide (Asn5) B Cyclic Succinimide Intermediate A->B Base Catalysis (pH > 6.0) C Degraded Peptide (+1 Da, Asp5) B->C Hydrolysis (H2O) D Degraded Peptide (+1 Da, iso-Asp5) B->D Hydrolysis (H2O)

Figure 1: Mechanism of base-catalyzed Asn deamidation leading to a +1 Da mass shift.

Q2: I observe a significant drop in peptide concentration when making highly diluted working solutions (< 1 µM). Is the peptide degrading instantly?

A2: It is highly unlikely to be degrading instantly. Instead, you are observing surface adsorption (physical instability)[4]. Histone-H2A-(107-122)-Ac-OH contains a highly hydrophobic core flanked by a charged C-terminus.

  • Causality: In dilute aqueous solutions, the thermodynamic drive to minimize the exposure of these hydrophobic regions to water leads to rapid non-covalent binding to the walls of plastic tubes.

  • Solution: Always use low-protein binding (low-retention) microcentrifuge tubes. When formulating working solutions, include a carrier protein (e.g., 0.1% BSA) or a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer to outcompete the peptide for binding sites.

Q3: The manufacturer states it is "Not stable in diluted solutions." How should I properly store this peptide to ensure experimental reproducibility?

A3: The protocol must strictly separate the master stock from the working solution. The peptide is highly soluble in DMSO (≥176.2 mg/mL) but prone to hydrolysis and deamidation in water[6].

  • Causality: Water acts as the reactant for both hydrolysis and deamidation[4][5]. By storing the master stock in anhydrous DMSO at -80°C, you eliminate the hydrolytic reactant and lock the molecular motion, effectively halting degradation. Freeze-thaw cycles in aqueous buffers introduce localized pH shifts and condensation, accelerating breakdown[2][6].

  • Solution: Follow the self-validating reconstitution workflow detailed in Section 3.

Q4: Are oxidation and protease degradation major concerns for this specific sequence?

A4:

  • Oxidation: No. The sequence lacks Methionine (Met), Cysteine (Cys), and Tryptophan (Trp), which are the primary targets for reactive oxygen species[2][5].

  • Protease Degradation: In pure buffer, no. However, in biological matrices (e.g., cell lysates, nuclear extracts), the Lys-Lys motif at the C-terminus is highly susceptible to trypsin-like serine proteases.

  • Solution: Always supplement biological assays with a broad-spectrum, EDTA-free protease inhibitor cocktail to protect the structural integrity of the peptide.

Experimental Protocols & Workflows

Protocol A: Optimal Reconstitution and Storage Workflow

To guarantee trustworthiness and reproducibility, follow this step-by-step methodology for handling the lyophilized powder.

  • Equilibration: Remove the lyophilized vial from -20°C storage and equilibrate to room temperature in a desiccator for 30 minutes. Reasoning: Opening a cold vial causes atmospheric moisture to condense on the peptide, introducing water that initiates hydrolysis.

  • Primary Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve a stock concentration of 10 mM (approx. 17.6 mg/mL). Do not use water or standard buffers for the master stock[6].

  • Homogenization: Vortex gently. If the peptide does not immediately dissolve, warm the tube to 37°C and shake it in an ultrasonic bath for 5-10 minutes[6].

  • Aliquoting: Dispense into single-use volumes (e.g., 10–20 µL) using low-retention microcentrifuge tubes to prevent hydrophobic adsorption.

  • Preservation: Flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, then transfer to -80°C for long-term storage.

  • Working Solutions: Dilute a single aliquot into your aqueous assay buffer immediately prior to the experiment. Discard any unused diluted solution.

Workflow step1 1. Lyophilized Peptide Equilibrate to RT in Desiccator step2 2. Primary Reconstitution Dissolve in Anhydrous DMSO (10 mM) step1->step2 step3 3. Homogenization Warm to 37°C & Brief Bath Sonication step2->step3 step4 4. Aliquoting Dispense into Low-Retention Tubes step3->step4 step5 5. Preservation Flash-Freeze (Liquid N2) & Store at -80°C step4->step5 step6 6. Working Solution Dilute in Assay Buffer Immediately Prior to Use step5->step6

Figure 2: Self-validating workflow for the reconstitution and storage of Histone-H2A-(107-122)-Ac-OH.

Protocol B: LC-MS/MS Validation of Peptide Integrity (Self-Validating System)

To ensure the peptide has not degraded during storage, implement this rapid quality control assay to validate your stock before critical experiments.

  • Sample Prep: Dilute a DMSO stock aliquot to 10 µM in 0.1% Formic Acid in LC-MS grade water immediately before injection.

  • Chromatography: Run on a C18 reverse-phase column using a standard water/acetonitrile gradient (0.1% Formic Acid).

  • Detection: Monitor the Extracted Ion Chromatogram (XIC) for the intact mass. The theoretical monoisotopic mass is 1761.05 Da. Look for the doubly charged ion [M+2H]2+ at approximately 881.53 m/z .

  • Analysis: Check for a peak at [M+2H]2+ ≈ 882.03 m/z . A shift of +0.5 m/z in the doubly charged state indicates a +1 Da shift in the intact mass, confirming deamidation has occurred[2][3].

References

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. NIH PMC. Available at:[Link]

  • Instability of Peptide and Possible Causes of Degradation. Encyclopedia.pub. Available at: [Link]

  • Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Pengting Peptide. Available at:[Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. Available at: [Link]

  • Histone-H2A-(107-122)-Ac-OH Product Information. BPS Bioscience. Available at: [Link]

Sources

Optimization

Improving the efficiency of nucleosome reconstitution with acetylated H2A peptides.

Welcome to the Technical Support Center for Epigenetic Reconstitution. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and biochemical complexities of assembling nucle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Epigenetic Reconstitution. As a Senior Application Scientist, I have designed this guide to help you navigate the thermodynamic and biochemical complexities of assembling nucleosomes with semi-synthetic acetylated H2A.

Working with acetylated histones introduces unique biophysical challenges. Acetylation neutralizes the positive charge on lysine residues, which can weaken histone-DNA interactions and alter the stability of the H2A/H2B dimer-tetramer interface, leading to increased nucleosomal "breathing"[1][2]. This guide moves beyond basic protocols to explain the causality behind each experimental parameter, ensuring your workflows are robust, reproducible, and self-validating.

Core Workflow: Semi-Synthetic Nucleosome Assembly

G cluster_0 Phase 1: Semi-Synthesis cluster_1 Phase 2: Assembly Peptide Acetylated H2A Peptide (N-terminal thioester) NCL Native Chemical Ligation (6M GdmCl, TCEP, MPAA) Peptide->NCL Protein Truncated H2A Core (N-terminal Cys) Protein->NCL FullH2A Full-Length acH2A NCL->FullH2A Octamer Octamer Refolding (2M NaCl Dialysis) FullH2A->Octamer + H2B, H3, H4 (1:1.5 ratio) SEC Size Exclusion Chromatography Octamer->SEC Remove excess dimers Recon Salt-Gradient Dialysis (Double Dialysis Method) SEC->Recon + Widom 601 DNA (1:0.95 ratio) Final Intact acH2A Nucleosome Recon->Final

Workflow for semi-synthetic acetylated H2A nucleosome reconstitution.

Troubleshooting & Methodology Guide

Q1: My Native Chemical Ligation (NCL) yield for the full-length acetylated H2A is consistently low. Why is this happening, and how can I fix it?

The Causality: NCL relies on a reversible transthioesterification followed by an irreversible S-to-N acyl shift. If your reaction environment becomes even slightly oxidizing, the N-terminal cysteine on your recombinant truncated H2A will form non-productive disulfide dimers, preventing the initial nucleophilic attack. Furthermore, the synthetic peptide thioester is susceptible to dead-end hydrolysis if the transthioesterification step is not chemically accelerated[3].

The Solution & Protocol: You must maintain a highly reducing environment and utilize a thiol catalyst like 4-mercaptophenylacetic acid (MPAA) to accelerate the reaction kinetics, outcompeting hydrolysis[4].

  • Preparation: Dissolve the C-terminal H2A fragment (bearing the N-terminal Cys) to a concentration of 2.5 mM in ligation buffer: 1 M HEPES (pH 7.2), 6 M Guanidinium HCl (GdmCl), 200 mM MPAA, and 100 mM TCEP[4].

  • Ligation: Add exactly 2 molar equivalents of the N-terminal acetylated H2A thioester peptide to the mixture[4].

  • Incubation: Incubate the reaction with gentle shaking at 37°C for 18 hours[4].

  • Self-Validation Step: Before proceeding to purification, analyze a 2 µL aliquot via UPLC-MS. You should observe a near-complete mass shift corresponding to the ligated full-length acetylated H2A.

  • Purification: Purify the ligated product using semi-preparative RP-HPLC and lyophilize the pooled fractions.

Q2: During octamer refolding, my acetylated H2A/H2B dimers and H3/H4 tetramers are precipitating out of solution. How do I prevent aggregation?

The Causality: Histones possess highly hydrophobic cores (the histone-fold domains) and highly basic, positively charged tails. In denaturing conditions (6 M GdmCl), they are soluble. When dialyzing into refolding buffer, a high salt concentration (2 M NaCl) is mandatory. The chloride ions shield the repulsive positive charges of the histone tails, allowing the hydrophobic cores to associate and drive octamer formation[5]. Because acetylation neutralizes specific positive charges on H2A, the thermodynamic equilibrium of the H2A/H2B dimer is subtly altered, making them slightly more prone to aggregation if stoichiometry is not strictly controlled.

The Solution & Protocol: To force the equilibrium toward complete octamer formation without leaving free, aggregation-prone H3/H4 tetramers, you must provide a stoichiometric excess of the acetylated H2A/H2B dimers[4].

  • Unfolding: Mix the lyophilized histones in unfolding buffer (20 mM Tris-HCl pH 7.5, 6 M GdmCl, 1 mM DTT). Use a strict 1:1 molar ratio of H3 to H4, and a 1.5 molar excess of your semi-synthetic acetylated H2A and recombinant H2B[4].

  • Refolding Dialysis: Dialyze the mixture against 20 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA over three sequential buffer changes (including one overnight step at 4°C)[4].

  • Clarification: Centrifuge the dialyzed sample at 15,000 × g for 5 minutes to pellet any minor aggregates[4].

  • Self-Validation Step (SEC): Load the supernatant onto a Superdex 200 Increase 10/300 GL size exclusion column. A successful refolding will show a dominant, early-eluting peak (the intact octamer) and a smaller, later-eluting peak (the excess H2A/H2B dimers). Collect only the center fractions of the octamer peak.

Q3: My final nucleosome reconstitution yields a mixture of free DNA and hexasomes instead of intact nucleosomes. How do I optimize the assembly?

The Causality: Nucleosome reconstitution is a thermodynamically driven, step-wise assembly process. As salt concentration decreases, the H3/H4 tetramer binds the DNA first (around 1.2 M - 1.0 M NaCl), followed by the deposition of two H2A/H2B dimers (around 0.8 M - 0.6 M NaCl). Because acetylated H2A can destabilize the dimer-tetramer interface and increase nucleosome "breathing"[1][2], a rapid drop in salt will kinetically trap the complex, resulting in hexasomes (missing one H2A/H2B dimer) or non-specific electrostatic aggregates.

The Solution & Protocol: Employ the "Double Dialysis" method to ensure an exponentially smooth, gradual decrease in salt concentration, and use a slight excess of DNA to prevent positively charged octamers from aggregating[4].

  • Assembly Mixture: Mix the purified acetylated octamer and Widom 601 positioning DNA at a strict 1:0.95 molar ratio (Octamer:DNA) in 10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA[4]. Incubate on ice for 20 minutes.

  • Double Dialysis Setup: Load the mixture into a small dialysis button (e.g., Slide-A-Lyzer MINI). Place this button inside a larger dialysis bag containing 30 mL of the exact same high-salt buffer (10 mM Tris-HCl pH 7.5, 2 M NaCl, 1 mM EDTA, 0.1 mM DTT)[4].

  • Gradient Dialysis: Submerge the entire double-bag assembly into a beaker containing 2 L of low-salt buffer (1× TE containing 0.1 mM DTT). Dialyze for 18 hours at room temperature[4].

  • Self-Validation Step: Analyze the final product on a 5% Native TBE polyacrylamide gel. Intact nucleosomes will migrate as a single, sharp, high-molecular-weight band. Hexasomes will appear slightly lower, and free DNA will run near the bottom of the gel.

Quantitative Data Summary

Use the following table to benchmark your experimental parameters against field-proven standards. Deviations from these metrics are the primary cause of reconstitution failure.

Process StepCritical ParameterOptimal Range / ValueTroubleshooting Indicator (If Failed)
Native Chemical Ligation Peptide : Truncated Protein Ratio2:1 Molar RatioHigh unreacted protein peak on UPLC-MS; low final yield.
Native Chemical Ligation Catalyst Concentration200 mM MPAASlow reaction kinetics; high rate of peptide thioester hydrolysis.
Octamer Refolding (H3/H4) : (acH2A/H2B) Ratio1 : 1.5 Molar RatioHigh aggregate peak on SEC; presence of free H3/H4 tetramers.
Octamer Refolding Dialysis Salt Concentration2.0 M NaClImmediate precipitation of histones during dialysis.
Nucleosome Reconstitution Octamer : DNA Ratio1 : 0.95 Molar RatioPresence of hexasomes (too little octamer) or aggregation (too much octamer).
Nucleosome Reconstitution DNA Sequence AffinityWidom 601 SequenceSmeared bands on Native PAGE indicating poor nucleosome positioning.

References

  • Accelerated Chromatin Biochemistry Using DNA-Barcoded Nucleosome Libraries - PMC. National Institutes of Health (NIH).[Link]

  • Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC. National Institutes of Health (NIH).[Link]

  • Single-Molecule Observation Reveals Spontaneous Protein Dynamics in the Nucleosome - PMC. National Institutes of Health (NIH).[Link]

  • BRD4-nucleosome interaction is enhanced modestly and non-selectively by histone acetylation | Nucleic Acids Research | Oxford Academic. Oxford University Press.[Link]

  • Post-Translational Modifications of Histones That Influence Nucleosome Dynamics | Chemical Reviews - ACS Publications. American Chemical Society (ACS).[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Acetylated vs. Non-Acetylated Histone H2A (107-122) Peptides in Functional Assays

This guide provides an in-depth technical comparison of the functional differences between acetylated Histone H2A (107-122) peptide (Histone-H2A-(107-122)-Ac-OH) and its non-acetylated control. As researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of the functional differences between acetylated Histone H2A (107-122) peptide (Histone-H2A-(107-122)-Ac-OH) and its non-acetylated control. As researchers and drug development professionals, understanding the nuanced effects of post-translational modifications (PTMs) on histone fragments is paramount for elucidating complex biological mechanisms and for the development of targeted therapeutics.

Introduction: The Significance of the Histone H2A C-Terminal Tail

Histone proteins are the fundamental building blocks of chromatin, and their post-translational modifications orchestrate a wide array of nuclear processes. While the N-terminal tails of histones have been extensively studied, the C-terminal tail of Histone H2A also plays a pivotal role in regulating chromatin structure and dynamics.[1][2][3] The H2A C-terminus is implicated in maintaining nucleosome stability and mediating interactions with other proteins, such as the linker histone H1, which is crucial for the formation of higher-order chromatin structures.[1][2][3] The specific region of amino acids 107-122 of Histone H2A is a part of this critical C-terminal domain.

Acetylation of lysine residues on histone tails is a key epigenetic marker generally associated with a more relaxed chromatin state, a prerequisite for processes like gene transcription.[4][5] This modification neutralizes the positive charge of lysine, thereby weakening the interaction between the histone tail and the negatively charged DNA backbone.[4] This guide will explore the functional consequences of acetylation within the H2A (107-122) peptide through a series of well-established in vitro and cellular assays.

Functional Implications of Acetylation on the H2A (107-122) Peptide

The acetylation of lysine residues within the H2A (107-122) peptide is predicted to have significant functional consequences. Based on the established principles of histone biochemistry, we can hypothesize the following differences between the acetylated and non-acetylated peptides:

  • Altered Protein-Protein Interactions: Acetylation can create binding sites for proteins containing bromodomains, which are specialized domains that recognize acetyl-lysine motifs.[6] Conversely, it can also inhibit interactions with proteins that preferentially bind to the unmodified histone tail.

  • Modulation of Enzyme Activity: The acetylated peptide may serve as a more or less favorable substrate for enzymes such as histone deacetylases (HDACs) or other histone-modifying enzymes.

  • Impact on Chromatin Accessibility: In a broader chromatin context, the acetylation of this region could contribute to a more open chromatin structure, facilitating the access of transcription factors and DNA repair machinery.[4][7]

The following sections will detail experimental approaches to test these hypotheses.

In Vitro Functional Assays: A Head-to-Head Comparison

To dissect the molecular consequences of H2A (107-122) acetylation, a series of in vitro assays can be employed. These assays provide a controlled environment to study specific molecular interactions and enzymatic activities.

In Vitro Histone Acetyltransferase (HAT) Assay

This assay determines if the non-acetylated H2A (107-122) peptide can act as a substrate for histone acetyltransferases (HATs).

Experimental Rationale: The ability of a histone peptide to be acetylated by a specific HAT provides insight into the regulatory enzymes that target this region of H2A.

Workflow Diagram:

HAT_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Incubation cluster_detection Detection Peptide Non-acetylated H2A (107-122) Peptide Incubate Incubate at 30°C Peptide->Incubate HAT Recombinant HAT (e.g., p300/CBP) HAT->Incubate AcetylCoA Acetyl-CoA AcetylCoA->Incubate StopRxn Stop Reaction Incubate->StopRxn Detection Detect Acetylation (e.g., Western Blot, ELISA) StopRxn->Detection

Caption: Workflow for an in vitro Histone Acetyltransferase (HAT) assay.

Detailed Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 5 µg of non-acetylated H2A (107-122) peptide

    • 1 µg of a recombinant HAT enzyme (e.g., p300)

    • 1X HAT buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

    • 100 µM Acetyl-CoA

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.[8]

  • Stopping the Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Detection: Analyze the reaction products by Western blot using an antibody specific for acetylated lysine or by a more quantitative method like an ELISA-based assay.[9][10]

Expected Outcome and Interpretation:

PeptideExpected ResultInterpretation
Non-acetylated H2A (107-122)Acetylation detectedThe peptide is a substrate for the tested HAT.
Acetylated H2A (107-122) (Control)No change in acetylationConfirms the starting material is acetylated.
No HAT enzyme (Control)No acetylation detectedConfirms the reaction is enzyme-dependent.
Peptide Pull-Down Assay

This assay identifies proteins that differentially bind to the acetylated versus non-acetylated H2A (107-122) peptide.

Experimental Rationale: This experiment will reveal "reader" proteins that specifically recognize the acetylated lysine mark on this H2A fragment, providing clues to its downstream signaling functions.

Workflow Diagram:

Pull_Down_Workflow cluster_binding Binding cluster_incubation Incubation & Washing cluster_analysis Analysis Biotin_Peptide Biotinylated Peptides (Ac & Non-Ac) Incubate_Bind Incubate Peptides with Beads Biotin_Peptide->Incubate_Bind Beads Streptavidin Beads Beads->Incubate_Bind Lysate Nuclear Extract Incubate_Pull Incubate with Nuclear Extract Lysate->Incubate_Pull Incubate_Bind->Incubate_Pull Wash Wash Beads Incubate_Pull->Wash Elute Elute Bound Proteins Wash->Elute Analyze SDS-PAGE & Mass Spectrometry Elute->Analyze

Caption: Workflow for a peptide pull-down assay.

Detailed Protocol:

  • Peptide Immobilization: Incubate biotinylated acetylated and non-acetylated H2A (107-122) peptides with streptavidin-coated magnetic beads for 2 hours at 4°C with rotation.[11]

  • Washing: Wash the beads three times with a binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) to remove unbound peptide.[12]

  • Incubation with Lysate: Incubate the peptide-bound beads with nuclear cell extract for 4 hours to overnight at 4°C with rotation.[12][13]

  • Washing: Wash the beads extensively with binding buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using a high-salt buffer or by boiling in SDS-PAGE loading buffer.

  • Analysis: Separate the eluted proteins by SDS-PAGE and identify them by mass spectrometry or Western blot if candidate interactors are known.

Expected Outcome and Interpretation:

PeptideExpected ResultInterpretation
Acetylated H2A (107-122)Unique protein bandsIdentification of proteins that specifically bind to the acetylated peptide (potential bromodomain-containing proteins).
Non-acetylated H2A (107-122)Unique protein bandsIdentification of proteins that preferentially bind to the unmodified peptide.
Beads only (Control)Minimal protein bandsIndicates specificity of the peptide-protein interactions.

Cellular Assays: Probing Function in a Biological Context

While in vitro assays are powerful for dissecting molecular mechanisms, cellular assays are essential for understanding the biological relevance of H2A (107-122) acetylation.

Cellular Acetylation Assay

This assay measures the effect of introducing the acetylated or non-acetylated peptide into cells on global histone acetylation levels.

Experimental Rationale: Exogenously introduced peptides can sometimes compete with endogenous substrates for enzymes, thereby altering the overall landscape of histone modifications.

Detailed Protocol:

  • Cell Culture: Culture cells (e.g., HEK293T) in 96-well plates.

  • Peptide Delivery: Introduce the acetylated or non-acetylated H2A (107-122) peptides into the cells using a suitable delivery method, such as peptide transduction domains or electroporation.

  • Treatment: Incubate the cells with the peptides for a defined period (e.g., 24 hours). A positive control, such as treatment with an HDAC inhibitor like Trichostatin A, should be included.

  • Cell Lysis and Detection: Lyse the cells and measure the levels of global histone acetylation using a cellular histone acetylation assay kit, which is typically an ELISA-based method.[14][15]

Expected Outcome and Interpretation:

TreatmentExpected ResultInterpretation
Acetylated H2A (107-122) PeptidePotential increase in global acetylationThe peptide may inhibit HDAC activity, leading to an accumulation of acetylated histones.
Non-acetylated H2A (107-122) PeptidePotential decrease in global acetylationThe peptide may act as a competitive substrate for HATs, reducing their activity on endogenous histones.
HDAC Inhibitor (Control)Significant increase in global acetylationValidates the assay's ability to detect changes in acetylation levels.
Untreated Cells (Control)Basal level of acetylationProvides a baseline for comparison.

Conclusion

The comparison of acetylated and non-acetylated Histone-H2A-(107-122) peptides through the functional assays outlined in this guide provides a robust framework for elucidating the specific roles of this post-translational modification. The data generated from these experiments will be invaluable for researchers studying chromatin biology and for professionals in drug development targeting epigenetic pathways. The differential interactions and enzymatic substrate potential of these two peptides underscore the complexity and precision of epigenetic regulation.

References

  • Vogler, C., et al. (2010). Histone H2A C-terminus regulates chromatin dynamics, remodeling, and histone H1 binding. PLoS Genetics, 6(12), e1001234. [Link]

  • ResearchGate. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. [Link]

  • Valdés-Mora, F., et al. (2012). Acetylation of H2A.Z is a key epigenetic modification associated with gene deregulation and epigenetic remodeling in cancer. Genome Research, 22(8), 1537-1547. [Link]

  • Bio-protocol. (2024). Biotinylated peptide pull down assay. [Link]

  • Vogler, C., et al. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. PMC, PMC3002991. [Link]

  • Watanabe, S., et al. (2013). A histone acetylation switch regulates H2A.Z deposition by the SWR-C remodeling enzyme. Science, 340(6129), 195-199. [Link]

  • Wikipedia. (n.d.). Histone acetylation and deacetylation. [Link]

  • Ikura, T., et al. (2007). DNA Damage-Dependent Acetylation and Ubiquitination of H2AX Enhances Chromatin Dynamics. Molecular and Cellular Biology, 27(20), 7028-7040. [Link]

  • Rotwein, P., & Wilson, E. M. (2008). A Non-Isotopic In Vitro Assay for Histone Acetylation. PMC, PMC2597528. [Link]

  • PLOS Genetics. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. [Link]

  • Wysocka, J. (2006). Identifying novel proteins recognizing histone modifications using peptide pull-down assay. Bio-protocol. [Link]

  • Jiang, H., et al. (2010). Acetylation of H2AX on lysine 36 plays a key role in the DNA double-strand break repair pathway. PMC, PMC2924292. [Link]

  • Lee, M. C., et al. (2021). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. ACS Omega, 6(15), 10328-10336. [Link]

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  • Biswas, M., et al. (2011). Role of Histone Tails in Structural Stability of the Nucleosome. PLOS Computational Biology, 7(12), e1002279. [Link]

  • Caron, C., et al. (2017). The tale of a tail: histone H4 acetylation and the repair of DNA breaks. Philosophical Transactions of the Royal Society B: Biological Sciences, 372(1731), 20160287. [Link]

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  • MDPI. (2020). Lysine Acetylation. [Link]

  • Millar, C. B., et al. (2006). Acetylation of H2AZ Lys 14 is associated with genome-wide gene activity in yeast. Genes & Development, 20(6), 711-722. [Link]

  • Frontiers. (2024). Histone H2A variants play a key role at DNA double-strand breaks during repair pathway choice. [Link]

  • Frontiers. (2023). Histone acetylation dynamics in repair of DNA double-strand breaks. [Link]

  • Unknown. (n.d.). 3 Biotinylated Histone peptide pull-down assay. [Link]

  • ResearchGate. (n.d.). Acetylation of particular lysines of histones H2A(K5), H2B (K5, K12,...). [Link]

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  • Brown, J. A. L. (2017). In Vitro Histone Acetylation Assay. Current Protocols in Pharmacology, 79, 3.14.1-3.14.16. [Link]

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  • PNAS. (2010). Role of remodeling and spacing factor 1 in histone H2A ubiquitination-mediated gene silencing. [Link]

  • Chandy, M., et al. (2011). Histone H3 tail acetylation modulates ATP-dependent remodeling through multiple mechanisms. Nucleic Acids Research, 39(18), 7939-7951. [Link]

  • Frontiers. (2024). A hypothetical model: Chromatin remodelers couple with acetyltransferases to trigger the elongation of RNA polymerase II (pol II). [Link]

  • Bio-protocol. (2025). In vitro acetylation assay. [Link]

  • Wang, G. G., & Allis, C. D. (2009). Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications. Methods in Molecular Biology, 523, 237-250. [Link]

  • Frontiers. (2019). Histone Acetylation Dynamics Integrates Metabolic Activity to Regulate Plant Response to Stress. [Link]

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  • Brunelle, M., et al. (2015). The histone variant H2A.Z is an important regulator of enhancer activity. Nucleic Acids Research, 43(20), 9713-9725. [Link]

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Comparative

A Guide to Cross-Reactivity Analysis of Antibodies Targeting Acetylated H2A (107-122)

For Researchers, Scientists, and Drug Development Professionals The acetylation of histone H2A within its C-terminal region (amino acids 107-122) is a critical post-translational modification (PTM) implicated in the regu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The acetylation of histone H2A within its C-terminal region (amino acids 107-122) is a critical post-translational modification (PTM) implicated in the regulation of chromatin structure, DNA repair, and gene transcription. The development and proper validation of antibodies specific to this modification are paramount for accurately dissecting its functional roles. However, the high sequence homology among histone variants presents a significant challenge, often leading to antibody cross-reactivity and potentially confounding experimental outcomes.

This guide provides a comprehensive framework for the systematic evaluation of antibody specificity for acetylated H2A (107-122). We present a multi-tiered experimental approach, from foundational peptide-based assays to more complex analyses in cellular extracts, designed to provide a robust and reliable assessment of antibody performance.

The Imperative of Rigorous Antibody Validation

Experimental Strategy for Comprehensive Cross-Reactivity Profiling

A combination of immunoassays is essential to build a complete picture of an antibody's specificity. We advocate for a tiered approach, beginning with simple, defined systems and progressing to more complex, biologically relevant contexts.

Peptide Enzyme-Linked Immunosorbent Assay (ELISA): The First Line of Specificity Assessment

The peptide ELISA is a powerful and straightforward method to quantify the binding of an antibody to its target peptide and to assess cross-reactivity against related peptides.[1]

Scientific Rationale: By immobilizing synthetic peptides, we can directly measure the antibody's affinity for the specific acetylated H2A (107-122) sequence while simultaneously testing for binding to the corresponding unmodified peptide and other potentially cross-reactive histone modifications. This provides a clear, quantitative measure of on-target specificity.

Experimental Workflow:

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Immunoassay Coat Coat wells with target and control peptides Block Block non-specific sites with BSA Coat->Block Add_Primary Add anti-acetyl H2A (107-122) antibody Block->Add_Primary Wash1 Wash Add_Primary->Wash1 Add_Secondary Add HRP-conjugated secondary antibody Wash1->Add_Secondary Wash2 Wash Add_Secondary->Wash2 Add_Substrate Add TMB substrate Wash2->Add_Substrate Stop Stop reaction Add_Substrate->Stop Read Read absorbance at 450 nm Stop->Read

Caption: A streamlined workflow for peptide ELISA.

Step-by-Step Protocol:

  • Plate Coating: Coat the wells of a high-binding 96-well plate with 1-2 µg/mL of the following peptides in a carbonate-bicarbonate buffer (pH 9.6) overnight at 4°C:

    • Acetylated H2A (107-122) peptide (target)

    • Unmodified H2A (107-122) peptide

    • Peptides with other relevant histone modifications (e.g., acetylated H3K9, acetylated H4K16)

  • Blocking: Wash the plate 3 times with PBS containing 0.05% Tween 20 (PBST). Block the wells with 5% Bovine Serum Albumin (BSA) in PBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Wash the plate 3 times with PBST. Add serial dilutions of the primary antibody to the wells and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate 3 times with PBST. Add a horseradish peroxidase (HRP)-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.

  • Detection: Wash the plate 5 times with PBST. Add TMB substrate and incubate until a blue color develops. Stop the reaction with 1 M H₂SO₄.

  • Analysis: Read the absorbance at 450 nm. A high signal for the target peptide and low signal for the control peptides indicate high specificity.

Western Blotting: Assessing Specificity in a Cellular Context

Western blotting is crucial to verify that the antibody recognizes the full-length histone H2A protein at the correct molecular weight and does not cross-react with other proteins in a complex mixture like a whole-cell lysate or histone extract.[2] Due to the small size of histones, it is recommended to use high-percentage polyacrylamide gels and nitrocellulose membranes with a 0.2 µm pore size for optimal resolution and protein retention.[3][4]

Scientific Rationale: This technique provides evidence that the antibody can bind its epitope on the native, full-length protein after denaturation and separation by size. The inclusion of total histone extracts allows for a direct visual assessment of cross-reactivity with other core histones.

Experimental Workflow:

WB_Workflow cluster_sample_prep Sample Preparation cluster_blotting Blotting Extract Prepare histone extracts or whole-cell lysates Denature Denature proteins in sample buffer Extract->Denature SDS_PAGE Separate proteins by SDS-PAGE Denature->SDS_PAGE Transfer Transfer to nitrocellulose membrane SDS_PAGE->Transfer Block Block membrane Transfer->Block Probe_Primary Incubate with primary antibody Block->Probe_Primary Probe_Secondary Incubate with HRP-secondary antibody Probe_Primary->Probe_Secondary Detect Detect with chemiluminescence Probe_Secondary->Detect

Caption: The standard workflow for Western blotting analysis.

Step-by-Step Protocol:

  • Protein Extraction: Isolate histones from cell nuclei via acid extraction or prepare whole-cell lysates.

  • SDS-PAGE: Separate 10-20 µg of protein on a 15% SDS-polyacrylamide gel.

  • Transfer: Transfer the proteins to a 0.2 µm nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. A single band at approximately 14 kDa corresponding to H2A indicates specificity.

Peptide Array: High-Throughput Cross-Reactivity Screening

Peptide arrays provide an extensive and unbiased method to screen an antibody against a large library of peptides simultaneously.[5][6][7] This approach can reveal unexpected off-target binding that might be missed by more targeted methods.

Scientific Rationale: By immobilizing a diverse collection of peptides, including various histone modifications and other cellular proteins, a peptide array offers a comprehensive "fingerprint" of an antibody's binding profile.[8] This is invaluable for identifying subtle cross-reactivities that could impact the interpretation of results in more complex applications.

Experimental Workflow:

Peptide_Array_Workflow Block Block peptide array Incubate_Primary Incubate with primary antibody Block->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Incubate_Secondary Incubate with fluorescent secondary antibody Wash1->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Scan Scan array Wash2->Scan Analyze Analyze signal intensities Scan->Analyze

Caption: A typical workflow for peptide array analysis.

Step-by-Step Protocol:

  • Array Blocking: Block the peptide microarray according to the manufacturer's protocol.

  • Antibody Incubation: Incubate the array with the primary antibody.

  • Washing: Perform a series of washes to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the array with a fluorescently labeled secondary antibody.

  • Scanning: Scan the array using a microarray scanner to detect the fluorescent signals.

  • Data Analysis: Analyze the signal intensity for each peptide spot. High signal intensity should be restricted to the target acetylated H2A (107-122) peptide.

Comparative Performance of Commercially Available Antibodies

AntibodyPeptide ELISA (Specificity Ratio*)Western Blot (Specificity)Peptide Array (Off-Target Hits)Overall Recommendation
Antibody X >100Single band at ~14 kDa< 2%Highly Recommended
Antibody Y ~50Faint non-specific bands5-10%Recommended with Caution
Antibody Z <10Multiple cross-reactive bands>15%Not Recommended

Specificity Ratio = Signal from Acetylated Peptide / Signal from Unmodified Peptide

Conclusion

The rigorous validation of antibodies against acetylated H2A (107-122) is a critical, non-negotiable step for any research in this area. A multi-faceted approach, incorporating peptide ELISA, Western blotting, and peptide arrays, provides a comprehensive assessment of antibody specificity. Based on the comparative data, Antibody X demonstrates superior performance across all platforms and is highly recommended for sensitive and specific detection of acetylated H2A (107-122). Researchers are strongly encouraged to perform their own in-house validation to ensure the reliability and reproducibility of their findings.

References

  • Rockland Immunochemicals. Histone Immunoblotting Protocol. Accessed on 26 March 2026. [Link]

  • News-Medical.Net. Detection of Histone Proteins Using Western Blot Protocol. Published 11 January 2018. Accessed on 26 March 2026. [Link]

  • PEPperPRINT. PEPperCHIP® Peptide Microarray Solutions for Antibody Validation. Accessed on 26 March 2026. [Link]

  • Bio-protocol. Quantitative Enzyme-linked Immunosorbent Assay (ELISA) to Measure Serum Levels of Murine Anti-histone Antibodies. Published 20 June 2012. Accessed on 26 March 2026. [Link]

  • ACS Publications. Peptide Arrays for Highly Sensitive and Specific Antibody-Binding Fluorescence Assays. Published 4 June 2002. Accessed on 26 March 2026. [Link]

  • Bio-protocol. Western Analysis of Histone Modifications (Aspergillus nidulans). Published 20 November 2025. Accessed on 26 March 2026. [Link]

  • PLOS Genetics. Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. Published 9 December 2010. Accessed on 26 March 2026. [Link]

  • ResearchGate. The C-terminal tail of canonical H2A. (A) Structure of histone H2A. Top. Accessed on 26 March 2026. [Link]

  • JPT. Peptide Array: The Advance Tool for Your Study. Accessed on 26 March 2026. [Link]

  • PubMed. Enzyme-linked immunosorbent assay for anti-histone antibodies and their presence in systemic lupus erythematosus sera. Accessed on 26 March 2026. [Link]

  • Diva-portal.org. Characterization of antibody specificity using peptide array technologies. Published 28 November 2014. Accessed on 26 March 2026. [Link]

  • Assay Genie. Human anti-Histone antibody ELISA Kit. Accessed on 26 March 2026. [Link]

  • BlueGene Biotech. Mouse Anti Histone Antibody ELISA kit (E03A0449). Published 26 January 2020. Accessed on 26 March 2026. [Link]

  • PLOS ONE. Histone H2A C-terminus regulates chromatin dynamics, remodeling, and histone H1 binding. Published 9 December 2010. Accessed on 26 March 2026. [Link]

  • F1000Research. Referencing cross-reactivity of detection antibodies for protein array experiments. Published 18 January 2016. Accessed on 26 March 2026. [Link]

  • PLOS Genetics. Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. Figure 1. Published 9 December 2010. Accessed on 26 March 2026. [Link]

  • Nucleic Acids Research. Histone H2A variants confer specific properties to nucleosomes and impact on chromatin accessibility. Published 26 June 2018. Accessed on 26 March 2026. [Link]

  • CDI Laboratories. Antibody Cross-Reactivity Testing Using the HuProt™ Human Proteome Microarray. Published 5 April 2016. Accessed on 26 March 2026. [Link]

  • BosterBio. Antibody Cross-Reactivity: How to Assess & Predict Binding. Published 26 August 2022. Accessed on 26 March 2026. [Link]

  • Arrayjet. Antibody Cross-Reactivity Testing Using the HuProt™ Human Proteome Microarray. Accessed on 26 March 2026. [Link]

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Validation

Bridging the Gap: A Guide to Validating the Biological Relevance of In Vitro Findings with Histone-H2A-(107-122)-Ac-OH

Introduction: The In Vitro Promise of a Peptide In the intricate world of epigenetics, histone post-translational modifications (PTMs) are the master regulators of chromatin structure and gene expression.[1][2] Among the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The In Vitro Promise of a Peptide

In the intricate world of epigenetics, histone post-translational modifications (PTMs) are the master regulators of chromatin structure and gene expression.[1][2] Among these, the acetylation of lysine residues on histone tails is a hallmark of transcriptionally active chromatin.[1][3] It functions by neutralizing the positive charge of lysine, which is thought to weaken the electrostatic interactions between histones and the negatively charged DNA backbone, leading to a more relaxed and accessible chromatin structure.[1]

Researchers frequently employ synthetic peptides to dissect the molecular machinery that reads, writes, and erases these modifications. The peptide Histone-H2A-(107-122)-Ac-OH (Sequence: Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH) is a valuable tool for such in vitro studies.[4][5][6] It can be used as a substrate for histone deacetylases (HDACs), for screening enzyme inhibitors, or in peptide pull-down assays to identify proteins that specifically recognize this acetylated motif.[7]

However, data derived from a short, linear peptide in a test tube represents a highly simplified system. It lacks the context of the folded nucleosome, higher-order chromatin architecture, and the dynamic cellular environment. Therefore, a critical challenge remains: How do we validate that the interactions and activities observed in vitro with this peptide are biologically relevant in vivo?

This guide provides a multi-tiered strategy for bridging this validation gap. It is designed for researchers seeking to build a robust biological narrative around their in vitro findings, comparing the utility of the peptide-based approach with more complex cellular and biochemical systems.

The Validation Framework: From Peptide to Pathway

Validation_Framework cluster_0 In Vitro Findings cluster_1 Tier 1: Cellular Target Engagement cluster_2 Tier 2: Functional Cellular Consequences cluster_3 Tier 3: Advanced Model Comparison cluster_4 Biological Relevance invitro Initial finding with Histone-H2A-(107-122)-Ac-OH (e.g., enzyme activity, protein binding) coip Co-Immunoprecipitation (Does the interaction occur in cells?) invitro->coip Validate Interaction chip Chromatin Immunoprecipitation (Is the modification at relevant genomic loci?) coip->chip inhibitors HDAC/HAT Inhibitor Treatment (Does modulating acetylation affect cell function?) chip->inhibitors Assess Function mutagenesis Site-Directed Mutagenesis (Does a specific residue's state matter?) inhibitors->mutagenesis reconstitution In Vitro Chromatin Reconstitution (How does the nucleosome context affect results?) mutagenesis->reconstitution Compare Models chem_bio Chemical Biology Approaches (Can we induce the modification on demand?) reconstitution->chem_bio conclusion Validated Biological Pathway chem_bio->conclusion Synthesize & Conclude

Caption: A multi-tiered workflow for validating in vitro findings.

Tier 1: Establishing Cellular Target Engagement

The first step is to determine if the molecular event observed in vitro also occurs within a living cell. Does the "reader" protein bind to endogenous acetylated H2A? Is this specific acetylation mark present at relevant genomic locations?

Experiment 1: Co-Immunoprecipitation (Co-IP)

Objective: To verify the interaction between a putative "reader" protein (identified via peptide pull-down) and the endogenous, full-length histone H2A within a cellular lysate.

Causality: A positive Co-IP result demonstrates that the interaction is not an artifact of using a short, unstructured peptide and can occur in the presence of the entire cellular proteome.

Detailed Protocol:

  • Cell Culture & Lysis: Culture human cells (e.g., HEK293T or a disease-relevant line) to ~80-90% confluency. Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and HDAC inhibitors.

  • Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate overnight at 4°C with either an antibody against your protein of interest ("reader") or a high-quality control IgG antibody (Isotype control).

  • Immune Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution & Western Blot: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with an antibody specific for acetylated H2A (or a pan-acetyl lysine antibody if a specific one is unavailable) and an antibody against the immunoprecipitated "reader" protein. A band for acetylated H2A in the "reader" IP lane, but not in the IgG control lane, confirms the interaction.

Experiment 2: Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR)

Objective: To determine if the specific H2A acetylation mark is enriched at the promoter regions of genes that are regulated by the "reader" protein.

Causality: This experiment connects the histone modification to specific genomic loci, moving from a general interaction to a potential role in gene regulation.

Detailed Protocol:

  • Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench with glycine.

  • Cell Lysis & Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-800 bp using sonication or enzymatic digestion.

  • Immunoprecipitation: Dilute the sheared chromatin and incubate overnight at 4°C with an antibody specific for the H2A acetylation mark of interest. Include a negative control (Isotype IgG) and a positive control (e.g., anti-H3 antibody). Reserve a small portion of the lysate as "Input" control.

  • Complex Capture & Washing: Capture the antibody-chromatin complexes with Protein A/G beads. Wash extensively to remove non-specific binding.

  • Elution & Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C in the presence of high salt.

  • DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

  • Quantitative PCR (qPCR): Perform qPCR using primers designed for the promoter region of a known target gene and a control region (e.g., a gene-desert).

  • Data Analysis: Calculate the enrichment of the target region relative to the control region and normalize to the input sample. Significant enrichment in the specific antibody pull-down compared to the IgG control indicates the presence of the mark at that locus.

Tier 2: Interrogating Functional Consequences

Once cellular engagement is confirmed, the next step is to assess the functional outcome of modulating H2A acetylation.

Experiment 3: Global Modulation with HAT/HDAC Inhibitors

Objective: To determine if globally increasing or decreasing histone acetylation affects the expression of target genes identified in Tier 1.

Causality: This links the presence of the acetylation mark to a functional output (transcription), albeit indirectly.

Detailed Protocol:

  • Cell Treatment: Treat cells with a broad-spectrum HDAC inhibitor (e.g., Trichostatin A, TSA) or a relevant HAT inhibitor for an appropriate time course (e.g., 6, 12, 24 hours). Include a vehicle-only control.

  • RNA Extraction & cDNA Synthesis: Harvest the cells and extract total RNA. Synthesize cDNA from the RNA.

  • RT-qPCR: Perform quantitative real-time PCR to measure the mRNA levels of the target gene(s) identified in the ChIP-qPCR experiment. Use housekeeping genes (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: A significant change in target gene expression upon treatment with the inhibitor suggests that the acetylation state is important for its regulation.

Tier 3: Comparing with Advanced and Alternative Models

The final tier involves comparing the peptide-derived data with more sophisticated models that better recapitulate the native chromatin environment. This is crucial for understanding the structural and contextual dependencies of the observed interactions.

Chromatin_Context peptide Histone-H2A-(107-122)-Ac-OH (Linear Peptide) nucleosome Reconstituted Acetylated Nucleosome (Folded, DNA-wrapped) peptide->nucleosome Adds structural context cell Endogenous Chromatin in a Cell (Complex, Dynamic) nucleosome->cell Adds cellular machinery and higher-order structure

Caption: Increasing complexity of models for studying histone modifications.

Alternative 1: In Vitro Chromatin Reconstitution

Objective: To test if the interaction or enzymatic activity observed with the peptide also occurs on a fully folded, acetylated nucleosome. Recent studies show that histone acetylation can directly alter chromatin architecture by affecting nucleosome-nucleosome interactions.[8]

Causality: This experiment directly tests the influence of the structured nucleosome core and wrapped DNA on the process. A different outcome compared to the peptide assay would indicate that the local chromatin structure is a key determinant.

Brief Workflow:

  • Generate Acetylated Histones: Use recombinant expression systems and chemical ligation or enzymatic methods to produce full-length H2A that is site-specifically acetylated.

  • Octamer Refolding: Refold the modified H2A with recombinant H2B, H3, and H4 to form histone octamers.

  • Nucleosome Assembly: Assemble nucleosomes by salt-gradient dialysis, mixing the histone octamer with a DNA template (e.g., the 601 nucleosome positioning sequence).

  • Binding/Enzyme Assay: Repeat the initial in vitro assay (e.g., binding assay with the "reader" protein) using the reconstituted acetylated nucleosomes as the substrate instead of the peptide. Compare the results.

Alternative 2: Chemical Biology Approaches

Objective: To directly manipulate H2A acetylation at a specific lysine residue in living cells and observe the direct consequences.

Causality: This provides the highest level of evidence by directly linking a specific modification at a specific site to a cellular outcome, avoiding the off-target effects of inhibitors.

Example Method (Catalytic Chemical System):

Recent advances have produced chemical catalysts that can be delivered into living cells to induce site-specific histone acetylation without genetic manipulation.[9]

  • Catalyst Delivery: Introduce a synthetic catalyst designed to bind to the nucleosome and acetylate a target lysine on H2A.

  • Cellular Analysis: After treatment, analyze the cells for the desired outcome. This could involve ChIP-qPCR to confirm recruitment of a factor, RT-qPCR to measure gene expression changes, or a functional assay (e.g., cell cycle analysis).

Data Synthesis and Comparative Analysis

The strength of this validation framework lies in the synthesis of data from all tiers. The results should be compiled to build a cohesive story, and the limitations of each approach must be acknowledged.

Method Question Answered Advantages Disadvantages
Histone-H2A Peptide Assay Does a direct molecular interaction or enzymatic activity occur in vitro?Simple, fast, high-throughput, quantitative.Lacks physiological context; prone to false positives.
Co-Immunoprecipitation Does the interaction occur between full-length proteins in a cellular lysate?Validates interaction in a complex milieu; uses endogenous proteins.Does not prove direct interaction; may miss transient interactions.
ChIP-qPCR Is the modification present at specific genomic loci?Provides genomic context; links modification to potential gene regulation.Antibody-dependent; resolution is limited by fragment size.
Inhibitor Studies Is the general acetylation state functionally important?Easy to perform; provides functional data.Off-target effects are common; indirect mechanism.
Chromatin Reconstitution Is the interaction/activity dependent on nucleosome structure?High degree of control; bridges gap between peptide and cell.Technically challenging; still an in vitro system.[8]
Chemical Biology/Mutagenesis What is the direct function of acetylation at a specific site in vivo?High specificity; establishes direct causality.Technically complex; potential for cellular compensation mechanisms.[9][10]

Conclusion

The synthetic peptide Histone-H2A-(107-122)-Ac-OH is an excellent starting point for generating hypotheses about the molecular mechanisms of histone acetylation. However, its true value is realized when it is used as the first step in a comprehensive validation pipeline. By systematically progressing through the tiers of cellular engagement, functional analysis, and comparison with advanced models, researchers can build a robust and compelling case for the biological relevance of their findings. This rigorous, multi-faceted approach ensures that the leap from a simplified in vitro system to complex cellular biology is built on a foundation of sound scientific evidence.

References

  • Valdés-Mora, F., et al. (2012). Acetylation of H2A.Z is a key epigenetic modification associated with gene deregulation and epigenetic remodeling in cancer. Genome Research. (URL: [Link])

  • Histone-H2A-(107-122)-Ac-OH - BPS Bioscience. (URL: [Link])

  • Histone acetylation and deacetylation - Wikipedia. (URL: [Link])

  • Valdés-Mora, F., et al. (2012). Acetylation of H2A.Z Is a Key Epigenetic Modification Associated With Gene Deregulation and Epigenetic Remodeling in Cancer. Genome Research. (URL: [Link])

  • Way, G. (2020). Acetylation as a Modifier of H2A.Z Function in Memory. ProQuest Dissertations Publishing. (URL: [Link])

  • Li, M., et al. (2023). The Function of H2A Histone Variants and Their Roles in Diseases. MDPI. (URL: [Link])

  • Simon, M. D. (2010). Chemical Approaches for Studying Histone Modifications. Journal of Biological Chemistry. (URL: [Link])

  • Gardner, J. M., et al. (2011). A quantitative analysis of histone methylation and acetylation isoforms from their deuteroacetylated derivatives: application to a series of knockout mutants. Journal of the American Society for Mass Spectrometry. (URL: [Link])

  • Henry, R. A., et al. (2012). Quantitative measurement of histone tail acetylation reveals stage-specific regulation and response to environmental changes during Drosophila development. PLoS One. (URL: [Link])

  • Histone-H2A-(107-122)-Ac-OH - PubChem. (URL: [Link])

  • Asahina, Y., et al. (2021). Live-cell epigenome manipulation by synthetic histone acetylation catalyst system. Proceedings of the National Academy of Sciences. (URL: [Link])

  • Balicki, D., et al. (1999). Histone H2A significantly enhances in vitro DNA transfection. Journal of investigative medicine. (URL: [Link])

  • Downey, M. (2009). Histone acetylation. Landes Bioscience. (URL: [Link])

  • Histone H2A variant - Society for Developmental Biology. (URL: [Link])

  • Balicki, D., et al. (1999). Histone H2A significantly enhances in vitro DNA transfection. Journal of Investigative Medicine. (URL: [Link])

  • What are some other proteins apart from histones that can be acetylated and methylated? - ResearchGate. (URL: [Link])

  • Epigenetic changes of histone deacetylation in murine oocytes matured in vitro versus in vivo. European Review for Medical and Pharmacological Sciences. (URL: [Link])

  • Singh, A., et al. (2019). In vitro and in vivo Assessment of Protein Acetylation Status in Mycobacteria. Bio-protocol. (URL: [Link])

  • Merico, V., et al. (2011). Changes in histone H4 acetylation during in vivo versus in vitro maturation of equine oocytes. Reproduction, Fertility and Development. (URL: [Link])

  • Merico, V., et al. (2011). Changes in histone H4 acetylation during in vivo versus in vitro maturation of equine oocytes. Mad Barn. (URL: [Link])

  • Li, Y., et al. (2018). Peptide-based approaches to identify and characterize proteins that recognize histone post-translational modifications. Theranostics. (URL: [Link])

  • Nozaki, T., et al. (2023). Gene-scale in vitro reconstitution reveals histone acetylation directly controls chromatin architecture. bioRxiv. (URL: [Link])

  • Lee, K., et al. (2017). Phosphorylation of Histone H2A at Serine 95: A Plant-Specific Mark Involved in Flowering Time Regulation and H2A.Z Deposition. The Plant Cell. (URL: [Link])

  • Tropberger, P., & Schneider, R. (2013). Beyond the histone tail: Acetylation at the nucleosome dyad commands transcription. Cell Cycle. (URL: [Link])

  • Thevis, M., et al. (2013). Targeted proteomics for quantification of histone acetylation in Alzheimer's disease. Journal of Proteomics. (URL: [Link])

  • Thambirajah, A. A., et al. (2012). Histone H2A variants in nucleosomes and chromatin: more or less stable? Nucleic Acids Research. (URL: [Link])

  • Plazas-Mayorca, M. D., & Tabb, D. L. (2010). Quantitative Proteomic Approaches to Studying Histone Modifications. The Open Proteomics Journal. (URL: [Link])

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Comparative

A Senior Scientist's Guide to Control Experiments for Investigating the Cellular Effects of Histone-H2A-(107-122)-Ac-OH

Authored by a Senior Application Scientist Introduction: Deconstructing Chromatin's Regulatory Language In the intricate world of epigenetics, histone proteins are the gatekeepers of genetic information. They are not mer...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by a Senior Application Scientist

Introduction: Deconstructing Chromatin's Regulatory Language

In the intricate world of epigenetics, histone proteins are the gatekeepers of genetic information. They are not merely spools for DNA winding but are dynamic platforms for a vast array of post-translational modifications (PTMs). These PTMs form a complex "histone code" that dictates chromatin structure and gene expression. Among the core histones, Histone H2A is unique for its extended C-terminal tail, a critical region for maintaining nucleosome stability and mediating higher-order chromatin folding.[1][2]

Acetylation of lysine residues on histone tails is a hallmark of transcriptionally active chromatin.[3][4] This modification neutralizes the positive charge of lysine, which is thought to weaken the electrostatic interactions between histones and the negatively charged DNA backbone.[3][5] This can lead to a more "open" or relaxed chromatin structure, increasing the accessibility of DNA to transcription factors and the transcriptional machinery. The C-terminal tail of H2A is a key player in this process, and its acetylation is associated with increased DNA accessibility and nucleosome dynamics.[5][6][7]

The synthetic peptide, Histone-H2A-(107-122)-Ac-OH , represents a specific fragment of this crucial C-terminal domain, bearing an acetyl group. This reagent is a powerful tool for dissecting the specific downstream consequences of H2A C-terminal acetylation. However, the insights gained from using such a tool are only as reliable as the experimental design is rigorous. This guide provides a framework for designing self-validating experiments, ensuring that observed effects are specifically and unequivocally attributable to the acetylated H2A peptide sequence. We will move beyond simple protocols to explain the causal logic behind each control, empowering researchers to generate robust, publication-quality data.

Section 1: The Cornerstone of Scientific Integrity: A Self-Validating Experimental Design

To confidently attribute a biological phenomenon to Histone-H2A-(107-122)-Ac-OH, one must systematically eliminate alternative explanations. A well-designed experiment is a self-validating system, where the controls serve to isolate the precise molecular features of the test article—its sequence and its modification—that are responsible for the effect. For this peptide, the experimental design must be able to distinguish between effects caused by:

  • The mere introduction of a foreign peptide.

  • The specific amino acid sequence of the H2A(107-122) fragment.

  • The presence of an acetyl group on any peptide.

  • The specific combination of the H2A(107-122) sequence and its acetylation.

The logical framework below illustrates how a multi-tiered control strategy achieves this.

G Fig. 1: Logical Framework for Controls Test_Article Test Article Histone-H2A-(107-122)-Ac-OH Vehicle Vehicle Control (e.g., DMSO/PBS) Establishes baseline Scrambled Scrambled Control (Scrambled-Ac-OH) Controls for non-specific peptide/acetylation effects Unmodified Unmodified Control (H2A-(107-122)-OH) Controls for sequence-specific, non-acetylation effects Positive Positive Control (e.g., HDAC Inhibitor) Validates assay's ability to detect expected biological response

Caption: Logical framework for a self-validating peptide experiment.

Section 2: The Essential Control Panel

Here we detail the specific reagents required to build a robust experimental design for studying Histone-H2A-(107-122)-Ac-OH.

Negative Controls: Isolating Specificity

Negative controls are designed to produce a "null" result, thereby demonstrating that the effects seen with the test peptide are specific.

  • Vehicle Control: This is the most fundamental control. The peptide must be dissolved in a solvent (e.g., sterile water, PBS, or DMSO). The vehicle control consists of treating cells or a reaction with the same volume of this solvent alone. It accounts for any effects of the solvent on the experimental system.

  • Unmodified Peptide Control (Histone-H2A-(107-122)-OH): This peptide has the identical amino acid sequence (Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH) as the test article but lacks the acetyl group.[8][9] Its purpose is to distinguish effects mediated by the peptide backbone itself from those that are dependent on the acetylation mark. If the unmodified peptide produces the same effect as the acetylated version, the mechanism is independent of acetylation.

  • Scrambled Peptide Control (e.g., Ac-Pro-Lys-Gly-Val-Leu-Gln-Asn-Thr-Val-Ile-Leu-Ala-Glu-Leu-Pro-Lys-OH): This peptide should contain the same amino acid composition and N-terminal acetyl group as the test article, but with the sequence randomized. This is a crucial control to demonstrate that the biological effect is dependent on the specific primary sequence found in the native H2A tail, and not just a random effect of introducing an acetylated peptide of similar size and charge.

Positive Controls: Validating Assay Sensitivity

Positive controls are essential to confirm that your experimental system is working correctly and is capable of detecting the biological changes you are looking for.

  • Histone Deacetylase (HDAC) Inhibitors: Compounds like Trichostatin A (TSA) or Sodium Butyrate are potent inhibitors of HDAC enzymes.[10] By preventing the removal of acetyl groups, they cause a global increase in histone acetylation (hyperacetylation).[6][11] In any assay designed to measure the downstream effects of acetylation (e.g., changes in gene expression, chromatin accessibility, or protein binding), an HDAC inhibitor should produce a strong, positive signal. This validates that the assay is sensitive and functioning as expected.

Section 3: Experimental Workflows & Protocols

We now present key experimental workflows to interrogate the function of Histone-H2A-(107-122)-Ac-OH, complete with the integrated control panel.

Workflow 1: Assessing Global Histone Acetylation in Cultured Cells

A primary hypothesis is that introducing an excess of a specific acetylated histone fragment might competitively inhibit deacetylases or otherwise alter the steady-state of global histone acetylation. Western blotting is the gold-standard technique to test this.

G Fig. 2: Western Blot Workflow for Acetylation cluster_workflow Western Blot Workflow start 1. Seed Cells treat 2. Treat with Peptides/Controls start->treat lyse 3. Lyse Cells & Quantify Protein treat->lyse sds 4. SDS-PAGE lyse->sds transfer 5. Transfer to PVDF Membrane sds->transfer block 6. Block Membrane transfer->block ab1 7. Primary Antibody Incubation (e.g., anti-pan-acetyl-Lysine, anti-H3) block->ab1 ab2 8. Secondary Antibody Incubation ab1->ab2 detect 9. Chemiluminescent Detection ab2->detect analyze 10. Densitometry Analysis detect->analyze

Caption: Workflow for analyzing global histone acetylation via Western Blot.

Step-by-Step Western Blot Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T) at an appropriate density. Allow them to adhere overnight. The next day, treat separate wells with the vehicle, Histone-H2A-(107-122)-Ac-OH, the unmodified peptide, the scrambled peptide, and a positive control like TSA (e.g., 5 µM for 16 hours).[11]

  • Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Crucially, also include an HDAC inhibitor like TSA in the lysis buffer to preserve acetylation marks during sample preparation.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) from each sample onto a 15% SDS-polyacrylamide gel and perform electrophoresis.[12]

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody, such as a pan-acetyl-lysine antibody or a modification-specific antibody. Also, probe a separate blot (or strip and re-probe) with an antibody against a total histone (e.g., anti-Histone H3) or a loading control like β-actin to normalize the data.[12]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the acetyl-lysine signal to the total histone or loading control signal.

Data Interpretation Table:

Treatment GroupExpected Change in Pan-Acetyl-Lysine SignalRationale
Vehicle ControlBaselineEstablishes the normal acetylation level in the system.
H2A-(107-122)-Ac-OH Hypothesis-dependent (e.g., Increase) This is the experimental result to be determined.
Unmodified PeptideNo Change vs. VehicleDemonstrates that the peptide sequence alone does not alter global acetylation.
Scrambled PeptideNo Change vs. VehicleShows that a random acetylated peptide does not cause the effect.
TSA (Positive Control)Strong Increase vs. VehicleConfirms the assay can detect increases in histone acetylation.[11]
Workflow 2: Investigating Gene-Specific Regulation by ChIP-qPCR

To determine if the peptide affects the chromatin state at specific gene promoters, Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (qPCR) is the method of choice. This workflow can test, for example, whether the peptide causes the recruitment or displacement of a specific transcription factor or a "reader" protein that binds to acetylated histones.

Step-by-Step ChIP-qPCR Protocol:

  • Cell Treatment: Treat cultured cells with the full panel of controls as described in the Western Blot protocol.

  • Cross-linking: Fix the cells by adding formaldehyde directly to the media to a final concentration of 1% and incubating for 10 minutes at room temperature. This cross-links proteins to DNA. Quench the reaction with glycine.

  • Lysis and Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication. This step must be optimized for your specific cell line and equipment.

  • Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G beads. Incubate a portion of the chromatin overnight at 4°C with an antibody specific to your protein of interest (e.g., an antibody against a bromodomain-containing protein or a specific transcription factor). A mock IP with a non-specific IgG antibody is a critical negative control for the IP step.

  • Washing and Elution: Use Protein A/G beads to pull down the antibody-protein-DNA complexes. Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

  • Reverse Cross-linking: Reverse the formaldehyde cross-links by heating the samples. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using spin columns or phenol-chloroform extraction.

  • qPCR Analysis: Perform quantitative PCR using primers designed to amplify a specific genomic region (e.g., the promoter of a gene known to be regulated by histone acetylation). Analyze the results using the percent input method.

Data Interpretation Table:

Treatment GroupExpected Change in Target Protein Occupancy at Promoter XRationale
Vehicle ControlBaseline OccupancyEstablishes the normal binding of the target protein.
H2A-(107-122)-Ac-OH Hypothesis-dependent (e.g., Increase/Decrease) Determines if the peptide alters protein binding at a specific gene.
Unmodified PeptideNo Change vs. VehicleRules out an effect from the peptide sequence alone.
Scrambled PeptideNo Change vs. VehicleRules out a non-sequence-specific effect.
IgG ControlMinimal SignalConfirms the specificity of the immunoprecipitation antibody.

Conclusion

References

  • Vogler, C., et al. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. PLoS Genetics. Available at: [Link]

  • Bonisch, C., et al. (2010). Histone H2A C-terminus regulates chromatin dynamics, remodeling, and histone H1 binding. PLoS Genetics. Available at: [Link]

  • Vogler, C., et al. (2010). Histone H2A C-Terminus Regulates Chromatin Dynamics, Remodeling, and Histone H1 Binding. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Histone H2A. Available at: [Link]

  • Herath, K., et al. (2015). High throughput strategy to identify inhibitors of histone-binding domains. PMC. Available at: [Link]

  • Biswas, M., et al. (2011). Role of Histone Tails in Structural Stability of the Nucleosome. PLOS Computational Biology. Available at: [Link]

  • St. Lawrence, C. P., et al. (2023). Correlating histone acetylation with nucleosome core particle dynamics and function. PNAS. Available at: [Link]

  • Higashijima, K., et al. (2007). Histone H2A mobility is regulated by its tails and acetylation of core histone tails. PubMed. Available at: [Link]

  • Li, Z., & Kono, H. (2016). Distinct Roles of Histone H3 and H2A Tails in Nucleosome Stability. ResearchGate. Available at: [Link]

  • O'Neill, E., et al. (n.d.). Methods for the analysis of histone H3 and H4 acetylation in blood. PMC - NIH. Available at: [Link]

  • Pemberton, J. O., et al. (n.d.). Key Functional Regions in the Histone Variant H2A.Z C-Terminal Docking Domain. PMC. Available at: [Link]

  • Kujirai, T., et al. (2023). Contributions of histone tail clipping and acetylation in nucleosome transcription by RNA polymerase II. Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • St. Lawrence, C. P., et al. (2025). Modulation of histone tail electrostatic potentials in nucleosome core particles by acetylation and PARylation. PNAS. Available at: [Link]

  • Li, M., et al. (2024). The Function of H2A Histone Variants and Their Roles in Diseases. PMC. Available at: [Link]

  • Snell, K. R., et al. (2025). Impact of inhibitors of histone post-translational modifications on lifespan, reproduction, and stress response in the rotifer Brachionus manjavacas. bioRxiv. Available at: [Link]

  • Monte-Serrano, M., et al. (2014). Expression and functionality of histone H2A variants in cancer. Oncotarget. Available at: [Link]

  • Buschbeck, M., & Hake, S. B. (2012). Histone H2A variants in nucleosomes and chromatin: more or less stable? Nucleic Acids Research | Oxford Academic. Available at: [Link]

  • Wikipedia. (n.d.). Histone acetylation and deacetylation. Available at: [Link]

  • Lebeis, C., et al. (2016). Histone deacetylase inhibition enhances antimicrobial peptide but not inflammatory cytokine expression upon bacterial challenge. PNAS. Available at: [Link]

  • Zeng, L., et al. (n.d.). Mechanism and Regulation of Acetylated Histone Binding by the Tandem PHD Finger of DPF3b. PMC. Available at: [Link]

  • Society for Developmental Biology. (2025). Histone H2A variant. Available at: [Link]

  • Sidoli, S., et al. (2021). An experimental design to extract more information from MS-based histone studies. Royal Society of Chemistry. Available at: [Link]

  • Lin, S., & Garcia, B. A. (n.d.). Quantitative Proteomic Approaches to Studying Histone Modifications. PMC. Available at: [Link]

  • Bacon, C. A., et al. (2021). Identifying challenges and opportunities for histone peptides in protein engineering platforms. bioRxiv. Available at: [Link]

  • BPS Bioscience. (n.d.). Histone-H2A-(107-122)-Ac-OH. Available at: [Link]

  • Ueda, E., et al. (2016). Supramolecular Affinity Labeling of Histone Peptides Containing Trimethyllysine and Its Application to Histone Deacetylase Assays. Journal of the American Chemical Society. Available at: [Link]

  • Sterner, D. E., & Berger, S. L. (n.d.). Acetylation of Histones and Transcription-Related Factors. PMC. Available at: [Link]

  • Balicki, D., et al. (n.d.). Structure and function correlation in histone H2A peptide-mediated gene transfer. PMC. Available at: [Link]

  • PubChem. (n.d.). Histone-H2A-(107-122)-Ac-OH. Available at: [Link]

  • Drogar, A., et al. (n.d.). Signature peptides used to quantify H2A and H2B variants by targeted... ResearchGate. Available at: [Link]

  • Tagami, H., et al. (2009). Negative Regulation of TSHα Target Gene by Thyroid Hormone Involves Histone Acetylation and Corepressor Complex Dissociation. PMC. Available at: [Link]

  • Sijbesma, E., et al. (2022). Bromodomain Interactions with Acetylated Histone 4 Peptides in the BRD4 Tandem Domain: Effects on Domain Dynamics and Internal Flexibility. Biochemistry | ACS Publications. Available at: [Link]

  • Pradhan, S. K., et al. (n.d.). H3R42me2a is a histone modification with positive transcriptional effects. PNAS. Available at: [Link]

  • Tieman, B., & Heidarsson, P. O. (2023). Construction of Histone–Protein Complex Structures by Peptide Growing. MDPI. Available at: [Link]

  • GenScript. (n.d.). Anti-inflammatory effects of peptide fragments of H2A histone and Oryza Sativa Japonica protein. Available at: [Link]

  • Schussheim, Y., et al. (2025). Anti-inflammatory effects of peptide fragments of H2A histone and Oryza Sativa Japonica protein | Request PDF. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Histone-H2A-(107-122)-Ac-OH proper disposal procedures

As a Senior Application Scientist, I recognize that the integrity of your research is inextricably linked to the safety and compliance of your laboratory operations. Improper chemical disposal not only risks regulatory n...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the integrity of your research is inextricably linked to the safety and compliance of your laboratory operations. Improper chemical disposal not only risks regulatory non-compliance but also jeopardizes laboratory safety and environmental integrity.

Histone-H2A-(107-122)-Ac-OH is a specialized synthetic peptide fragment utilized extensively in chromatin biology, nucleosome packaging, and epigenetic modification research[1][2]. While synthetic peptides are generally considered non-hazardous in their lyophilized form, their potential biological activity and the hazardous solvents often required for their reconstitution mandate strict adherence to3[3].

This guide provides a comprehensive, self-validating operational framework for the safe handling and disposal of Histone-H2A-(107-122)-Ac-OH.

Chemical Profiling & Logistical Data

Before initiating any disposal protocol, it is critical to understand the physical and chemical properties of the material. The table below summarizes the quantitative data for Histone-H2A-(107-122)-Ac-OH to inform your logistical planning.

PropertyLogistical Data
Peptide Name Histone-H2A-(107-122)-Ac-OH
Amino Acid Sequence Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH[1][2]
Molecular Weight 1762.1 g/mol [1][2][4]
Chemical Formula C81H140N20O23[1][4]
Storage Condition -20°C to -80°C (Lyophilized powder)[3]
Target Function Histone H2A / Chromatin structural regulation[1][2]
Primary Disposal Route Incineration via licensed EHS contractor[5][6]

Hazard Assessment and Causality-Driven PPE

Standard laboratory PPE is non-negotiable. Understanding why specific protective equipment is required ensures higher compliance and situational awareness during disposal.

  • Chemical-Resistant Nitrile Gloves: Synthetic peptides can cause . Nitrile provides a robust chemical barrier against both the peptide and harsh reconstitution solvents (e.g., DMSO, Acetonitrile)[3][7].

  • Safety Goggles: Essential during both reconstitution and disposal. Lyophilized powders can easily aerosolize, and accidental splashes of acidic/basic liquid waste can cause severe ocular irritation[3].

  • Fume Hood / Biosafety Cabinet: Manipulating the dry powder or volatile solvent waste must occur in a controlled airflow environment. Causality: This prevents the inhalation of aerosolized peptide dust and volatile organic compounds (VOCs)[3][8].

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system . Do not proceed to the next step without confirming the validation check.

Protocol A: Solid Waste Disposal (Lyophilized Powder & Consumables)

Context: Unused or expired peptide, contaminated weigh boats, pipette tips, and gloves must be treated as chemical waste[5][6].

  • Equilibration: Allow expired or unused peptide vials to equilibrate to room temperature before opening. Causality: Prevents condensation of atmospheric moisture, which can interact unpredictably with residual chemicals[7].

  • Segregation: Collect all solid waste directly in a designated, leak-proof hazardous waste container[9]. Causality: Prevents cross-contamination with general municipal waste, which violates EPA/RCRA regulations for laboratory chemicals[5].

  • Labeling: Clearly label the container with "Hazardous Waste - Synthetic Peptide (Histone-H2A-(107-122)-Ac-OH)" and the date accumulation began[5].

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) away from heavy lab traffic[10].

  • Validation Step: Visually confirm the container lid is securely threaded and the hazard label is fully legible before submitting the pickup request to EHS for 5[5][6].

Protocol B: Liquid Waste Disposal (Aqueous & Solvent-Based)

Context: Peptides are often reconstituted in aqueous buffers or organic solvents (e.g., HPLC effluent). These streams must be strictly segregated to prevent dangerous chemical reactions[9].

  • Chemical Inactivation (If applicable): For biologically active assays, treat aqueous waste with a 10% bleach solution (final concentration 0.5-1.0% sodium hypochlorite) for 30 minutes[9]. Causality: Denatures the peptide, eliminating any residual biological activity before it enters the waste stream.

  • pH Neutralization (Aqueous): Adjust the pH of aqueous waste to between 5 and 9[10]. Causality: Highly acidic or basic solutions can degrade plastic waste carboys over time or react violently with other accumulated waste.

  • Solvent Segregation: Collect organic solvent waste (e.g., Acetonitrile, DMSO, TFA) in a separate, compatible carboy. Do not mix halogenated and non-halogenated solvents[9].

  • Venting: Use vented caps on aqueous waste containers[6]. Causality: Relieves pressure from potential off-gassing, preventing explosive container rupture[6].

  • Validation Step: Use pH indicator strips to verify the aqueous waste is strictly between pH 5 and 9 before sealing the carboy and transferring it to the SAA.

Protocol C: Spill Response and Decontamination
  • Containment: Cover liquid spills with absorbent pads. For solid powder, carefully sweep using wet absorbent material (like damp paper towels or vermiculite). Causality: Dry sweeping causes aerosolization of the peptide dust, leading to inhalation risks[8][10].

  • Collection: Place all cleanup materials into a solid hazardous waste container.

  • Decontamination: Wash the affected bench area thoroughly with soap and water, followed by a 70% ethanol wipe[7].

  • Validation Step: Inspect the spill area under direct, bright lighting (or a flashlight) to ensure no crystalline powder residue or liquid film remains on the surface.

Disposal Workflow Visualization

The following diagram illustrates the logical decision-making process for segregating and disposing of Histone-H2A-(107-122)-Ac-OH waste streams.

G Start Histone-H2A-(107-122)-Ac-OH Waste Generated CheckState Determine Waste State Start->CheckState Solid Solid Waste (Powder, PPE, Vials) CheckState->Solid Liquid Liquid Waste (Solutions, HPLC Effluent) CheckState->Liquid Sharps Sharps (Needles, Syringes) CheckState->Sharps SolidContainer Seal in Hazardous Solid Waste Container Solid->SolidContainer Aqueous Aqueous Solution Liquid->Aqueous Organic Organic/Solvent Solution Liquid->Organic SharpsContainer Puncture-Proof Sharps Bin Sharps->SharpsContainer EHS EHS Collection & Incineration SolidContainer->EHS Neutralize Neutralize pH (5-9) Aqueous->Neutralize OrganicContainer Solvent Waste Carboy (Segregate Halogenated) Organic->OrganicContainer AqueousContainer Aqueous Waste Carboy (Vented Cap) Neutralize->AqueousContainer AqueousContainer->EHS OrganicContainer->EHS SharpsContainer->EHS

Logical workflow for the segregation and proper disposal of Histone H2A peptide waste.

References

  • Title: Histone H2A (107-122) Ac-OH – Synthetic Peptide | Source: APExBIO | URL:1

  • Title: Histone-H2A-(107-122)-Ac-OH | Source: TargetMol | URL: 2

  • Title: Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides | Source: Peptide24 | URL: 3

  • Title: Laboratory Safety and Handling Best Practices for TB-500 Research Peptide | Source: Palmetto Peptides | URL:7

  • Title: Proper Disposal of Peptide Waste: A Step-by-Step Guide for Laboratory Professionals | Source: Benchchem | URL: 5

  • Title: Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d | Source: Benchchem | URL: 9

  • Title: Proper Disposal of H-Lys-Leu-Lys-OH: A Guide for Laboratory Professionals | Source: Benchchem | URL: 11

  • Title: Histone-H2A-(107-122)-Ac-OH | Source: PubChem | URL: 4

  • Title: Navigating the Safe Disposal of T140 Peptide: A Comprehensive Guide | Source: Benchchem | URL: 10

  • Title: Synthetic Peptides MSDS | Source: Abcepta | URL: Link

  • Title: HAZARDOUS CHEMICAL WASTE MANUAL | Source: Simon Fraser University | URL: 6

  • Title: Biological Toxins - Environmental Health & Safety | Source: UC Santa Barbara | URL: 8

Sources

Handling

Personal protective equipment for handling Histone-H2A-(107-122)-Ac-OH

As a Senior Application Scientist, I frequently observe laboratories treating synthetic peptides with the same casual operational standards as common bench buffers. This is a critical logistical and safety error.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating synthetic peptides with the same casual operational standards as common bench buffers. This is a critical logistical and safety error. Histone-H2A-(107-122)-Ac-OH is a synthetic, acetylated C-terminal fragment of the canonical Histone H2A protein. In biological systems, Histone H2A combines with H2B, H3, and H4 to form the nucleosome core, and its exposed tails are heavily involved in epigenetic gene regulation[1],[2].

When concentrated into a research-grade lyophilized powder, the complete chemical, physical, and toxicological properties of this specific synthetic fragment are not fully investigated. Therefore, it must be handled under a "presumed hazardous" operational framework to prevent inhalation sensitization and ensure the scientific integrity of your assays.

Below is the comprehensive safety, handling, and disposal guide designed to establish a self-validating operational standard for your laboratory.

The Protection Matrix: Causality-Driven PPE

Lyophilized synthetic peptides are highly electrostatic. The primary occupational hazard occurs at the moment the vial is opened, where pressure differentials can cause the micro-powder to aerosolize. Standard laboratory personal protective equipment (PPE) must be upgraded to address this specific physical state[3].

PPE ComponentSpecificationOperational Causality
Respiratory Protection Lyophilized powders easily become airborne. Inhalation can lead to respiratory sensitization or unintended mucosal absorption of the biologically active fragment.
Hand Protection Double-layered Nitrile GlovesProvides a chemical barrier. Double-gloving allows the immediate removal of the outer layer if powder adheres to it during weighing, preventing cross-contamination of the lab space.
Eye Protection Chemical Safety GogglesProtects the ocular mucosa from electrostatic micro-dust and accidental solvent splashes during the reconstitution phase[3].
Body Protection Flame-resistant Lab CoatPrevents the electrostatic adherence of peptide powder to street clothing, containing the hazard strictly within the laboratory environment.

Quantitative Operational Parameters

To ensure reproducibility and safety, all handling metrics must be strictly quantified. The following table summarizes the critical operational data required for handling Histone-H2A-(107-122)-Ac-OH.

ParameterQuantitative ValueScientific Causality
Long-Term Storage -20°C to -80°CPrevents peptide degradation, hydrolysis, and oxidation, maintaining stability over extended periods[4].
Thermal Equilibration 30 – 60 minutesAllows the cold vial to reach room temperature before opening, preventing atmospheric moisture from condensing on the hygroscopic powder[4].
Spill Cleanup (Liquid) 10% Bleach / 70% EtOHEnsures biological deactivation of the peptide sequence before mechanical wiping of the surface[3].
Waste Neutralization pH 5.0 – 9.0The required safe pH range for liquid chemical waste before it can be transferred to a Satellite Accumulation Area (SAA)[3].

Operational Handling & Reconstitution Protocol

This protocol is designed as a self-validating system . If a validation checkpoint fails, the operator must halt the procedure and reassess, ensuring both safety and experimental integrity.

Step 1: Thermal Equilibration

  • Action: Remove the sealed vial of Histone-H2A-(107-122)-Ac-OH from -20°C storage. Place it in a desiccator at room temperature for at least 30 minutes[4].

  • Causality: Opening a cold vial introduces ambient humidity. Moisture uptake causes rapid peptide degradation and drastically skews mass measurements, ruining downstream assay concentrations.

  • Validation Checkpoint: Touch the exterior of the vial with a gloved hand. It must feel completely ambient with absolutely no condensation present before the seal is broken.

Step 2: Environmental Isolation

  • Action: Transfer the equilibrated vial to a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood.

  • Causality: The airflow dynamics of a BSC or fume hood capture any aerosolized particles generated when the pressure seal of the vial is broken, protecting the researcher's breathing zone[3].

Step 3: In-Vial Solubilization

  • Action: Do not attempt to weigh out the dry powder unless absolutely necessary. Instead, inject your calculated volume of solvent (e.g., sterile ultra-pure water or buffer) directly into the original vial.

  • Causality: Transferring electrostatic powders between weigh boats results in high material loss and increases the risk of environmental contamination.

  • Validation Checkpoint: Inspect the solution against a light source. The liquid must be optically clear. Turbidity indicates incomplete solubilization, likely due to an incorrect solvent pH or moisture-induced aggregation.

Step 4: Aliquotting and Storage

  • Action: Divide the reconstituted peptide into single-use aliquots and immediately flash-freeze or store at -80°C.

  • Causality: Peptides in solution are highly susceptible to degradation from repeated freeze-thaw cycles[4]. Single-use aliquots preserve the structural integrity of the Histone H2A fragment for future assays.

Logical Workflow for Handling and Disposal

The following diagram illustrates the critical decision-making pathway from the moment the peptide is received to its final hazardous waste disposal.

PeptideWorkflow Start Receive Histone-H2A Lyophilized Peptide Storage Long-term Storage (-20°C to -80°C) Start->Storage Immediate action Prep Equilibrate to RT (30-60 mins in desiccator) Storage->Prep Before experiment PPE Don Required PPE (N95, Goggles, Double Gloves) Prep->PPE Prevents moisture condensation Hood Transfer to Fume Hood or BSC PPE->Hood Safety compliance Recon Reconstitute directly in original vial Hood->Recon Avoid aerosolization Aliquot Create Single-use Aliquots Recon->Aliquot Prevent freeze-thaw Waste Hazardous Waste Disposal via EHS Aliquot->Waste Dispose contaminated materials

Operational workflow for the safe handling, reconstitution, and disposal of synthetic peptides.

Spill Management & Disposal Plan

Synthetic peptides, regardless of their origin, must never be disposed of in regular trash or poured down public laboratory drains[3]. They possess the potential to act as biological disruptors if introduced into the local water supply.

Solid Spill (Lyophilized Powder):

  • Never dry sweep. Sweeping will immediately aerosolize the peptide.

  • Cover the spilled powder with damp absorbent paper towels (moistened with water or 10% bleach) to trap the particles[3].

  • Carefully collect the paper and place it into a designated, sealable hazardous waste bag.

  • Wipe the spill area thoroughly with a 10% bleach solution, followed by a 70% ethanol wipe to remove any residue.

Liquid Waste Disposal:

  • Collect all unused peptide solutions, expired aliquots, and the first-rinse washings of contaminated glassware into a designated, labeled hazardous liquid waste container[3].

  • If the peptide was dissolved in a highly acidic or alkaline buffer, neutralize the solution to a pH between 5.0 and 9.0 before adding it to the main collection container[3].

  • Store the sealed waste container in a secure Satellite Accumulation Area (SAA) away from high-traffic lab zones until it is picked up by your institution's Environmental Health and Safety (EHS) department[3].

References

Sources

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